molecular formula C8H9BrO2 B1646954 2-Bromo-4-ethoxyphenol

2-Bromo-4-ethoxyphenol

Cat. No.: B1646954
M. Wt: 217.06 g/mol
InChI Key: JBCANXYKSOGQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-ethoxyphenol is a useful research compound. Its molecular formula is C8H9BrO2 and its molecular weight is 217.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

2-bromo-4-ethoxyphenol

InChI

InChI=1S/C8H9BrO2/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3

InChI Key

JBCANXYKSOGQMO-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)O)Br

Canonical SMILES

CCOC1=CC(=C(C=C1)O)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-ethoxyphenol (CAS 671779-14-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4-ethoxyphenol, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical and physical characteristics, a validated synthesis protocol, reactivity profile, and essential safety protocols, grounding all claims in authoritative references.

Executive Summary & Core Properties

This compound is a substituted aromatic phenol that serves as a valuable building block in synthetic organic chemistry. Its bifunctional nature—featuring a nucleophilic hydroxyl group and an aryl bromide handle suitable for cross-coupling reactions—makes it a versatile precursor for constructing more complex molecular architectures. It has been notably utilized as a starting material in the synthesis of novel structural analogs of natural products being investigated for their anti-inflammatory properties.[1]

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and comparison to closely related analogs.

Table 1: Physicochemical & Structural Properties of this compound

PropertyValue / DescriptionSource / Basis
CAS Number 671779-14-9Common Chemical Databases
Molecular Formula C₈H₉BrO₂Calculated
Molecular Weight 217.06 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
Structure Chemical Structure
Appearance Off-white to pale yellow solid (Predicted)Analogy to similar phenols
Melting Point Not available. Predicted to be slightly above room temp.Analogy to 4-ethoxyphenol (66-67°C) and 2-bromo-4-methylphenol.[2]
Boiling Point Not available. Predicted to be >250°C.Analogy to 4-ethoxyphenol (246-247°C).[2]
Solubility Predicted to be soluble in methanol, ethanol, dichloromethane, ethyl acetate, and acetone; sparingly soluble in water.General solubility of substituted phenols.

Synthesis Protocol: Regioselective Bromination of 4-Ethoxyphenol

The most direct and industrially relevant synthesis of this compound is the electrophilic aromatic substitution of the readily available precursor, 4-ethoxyphenol. The ethoxy and hydroxyl groups are both ortho-, para-directing. As the para position is blocked, substitution is directed to one of the ortho positions. The hydroxyl group is a more powerful activating group than the ethoxy group, thus directing the bromine atom to the position ortho to the hydroxyl group (C2 position).

Using a mild brominating agent like N-Bromosuccinimide (NBS) provides excellent regioselectivity and avoids over-bromination, which can occur with liquid bromine (Br₂).

G cluster_0 Synthesis Workflow A 1. Dissolution 4-Ethoxyphenol in Acetonitrile B 2. Cooling Cool reaction mixture to 0°C A->B Inert Atmosphere C 3. Bromination Add N-Bromosuccinimide (NBS) portion-wise B->C Maintain 0°C D 4. Reaction Monitoring Monitor by TLC until starting material is consumed C->D Stir at RT E 5. Aqueous Workup Quench with Na₂S₂O₃ (aq), extract with Ethyl Acetate D->E Reaction Complete F 6. Purification Column Chromatography (Silica Gel) E->F Dry organic layer (Na₂SO₄) G 7. Characterization Obtain pure this compound. Confirm by NMR, MS F->G Evaporate Solvent

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Methodology
  • Rationale: Acetonitrile (MeCN) is chosen as the solvent due to its polarity, which aids in dissolving the starting phenol, and its relative inertness to the brominating agent. Cooling to 0°C during the addition of NBS helps to control the reaction rate and minimize potential side reactions.

  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxyphenol (10.0 g, 72.4 mmol).

  • Dissolution: Add acetonitrile (100 mL) to the flask and stir until the 4-ethoxyphenol is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with continuous stirring.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (13.5 g, 75.8 mmol, 1.05 equivalents) to the reaction mixture in small portions over 30 minutes.

    • Expert Insight: Portion-wise addition is critical to maintain a low localized concentration of the electrophile, which is key to achieving high regioselectivity and preventing the formation of dibrominated byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the spot corresponding to 4-ethoxyphenol (visualized under UV light or with a potassium permanganate stain) is no longer visible.

  • Workup: Once complete, pour the reaction mixture into a separatory funnel containing 10% aqueous sodium thiosulfate solution (Na₂S₂O₃, 100 mL) to quench any unreacted NBS.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 100 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an off-white or pale yellow solid. A typical yield for this type of reaction is in the range of 70-85%.

Spectroscopic and Analytical Characterization (Predicted)

No publicly available spectra for this compound have been identified. The following data are predicted based on its chemical structure and spectral data from analogous compounds like 2-bromo-4-methoxyphenol.[2][3][4] This section serves as a guideline for researchers to validate their synthesized material.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR δ (ppm) in CDCl₃: ~7.1 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.8 (dd, 1H, Ar-H), ~5.5 (s, 1H, -OH), 4.0 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃).
¹³C NMR δ (ppm) in CDCl₃: ~154 (C-O), ~147 (C-O), ~117 (Ar-CH), ~116 (Ar-CH), ~115 (Ar-CH), ~110 (C-Br), ~64 (-OCH₂-), ~15 (-CH₃).
FT-IR ν (cm⁻¹): 3550-3200 (broad, O-H stretch), 3100-3000 (Ar C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1500-1400 (Ar C=C stretch), 1250-1200 (Ar-O stretch), 1050 (C-Br stretch).
Mass Spec. (EI) m/z: Isotopic pattern for one bromine atom is expected. M⁺ at 216 and M⁺+2 at 218 in ~1:1 ratio. Key fragment: [M-C₂H₄]⁺.

Reactivity and Synthetic Applications

This compound is a valuable intermediate due to its distinct reactive sites, allowing for sequential, controlled modifications.

G cluster_0 Key Reactive Sites cluster_1 Potential Transformations A This compound (CAS 671779-14-9) B Phenolic -OH Group A->B Nucleophilic Site C Aryl Bromide (-Br) A->C Electrophilic Site (for Cross-Coupling) D Etherification / Esterification B->D E Suzuki Coupling C->E F Buchwald-Hartwig Amination C->F G Heck Reaction C->G

Caption: Reactivity map of this compound.

  • Reactions at the Phenolic Hydroxyl: The acidic proton of the hydroxyl group can be easily deprotonated by a mild base (e.g., K₂CO₃, Cs₂CO₃) to form a phenoxide. This powerful nucleophile can undergo:

    • Williamson Ether Synthesis: Reaction with alkyl halides to form more complex ethers.

    • Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions) to form aryl esters.

    • Protection: The hydroxyl group is often protected, for example as a tert-butyldimethylsilyl (TBDMS) ether or a Boc-carbonate, to allow for selective reaction at the aryl bromide position.[1]

  • Reactions at the Aryl Bromide: The carbon-bromine bond serves as a classic handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is the most significant application in drug discovery.

    • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (R-B(OH)₂) to form a biaryl linkage. This is a cornerstone of modern medicinal chemistry.

    • Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

    • Heck Reaction: Reaction with alkenes to form substituted styrenes.

    • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Its utility has been demonstrated in the synthesis of honokiol analogs, which are being explored for their potential as anti-inflammatory agents targeting cyclooxygenase-2 (COX-2).[1]

Safety, Handling, and Storage

Table 3: Recommended Safety & Handling Protocols

ParameterGuidelineJustification
GHS Hazards (Inferred) Warning: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).Based on data for 2-bromo-4-methoxyphenol.[2][5]
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles, and a laboratory coat are mandatory. Work should be conducted in a certified chemical fume hood.To prevent skin/eye contact and inhalation of dust or vapors.
Handling Avoid generating dust. Use only in a well-ventilated area. Keep away from strong oxidizing agents and strong bases.Substituted phenols can be irritating to the respiratory tract. They can react exothermically with strong oxidizers.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.To prevent degradation from moisture and atmospheric contaminants.
First Aid Skin: Immediately wash with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention.Standard first aid for phenolic compounds.
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.To ensure environmental and personnel safety.

References

  • Atomax Chemicals Co., Ltd. (n.d.). Product Page for this compound. ChemBuyersGuide.com. [Link]

  • Agafonov, A. G., et al. (2021). Preliminary Assessment of the Anti-inflammatory Activity of New Structural Honokiol Analogs with a 4′-O-(2-Fluoroethyl) Moiety and the Potential of Their 18F-Labeled Derivatives for Neuroinflammation Imaging. Molecules, 26(21), 6630. [Link]

  • GKE Fair Chem Pte Ltd. (n.d.). Nonylphenol Ethoxylate (NP9) Specialty Chemicals. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2010127208A1 - Inhibitors of acetyl-coa carboxylase.
  • Loba Chemie. (n.d.). Safety Data Sheet for 2-ETHOXYPHENOL. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 297382, 2-Bromo-4-methoxyphenol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12150, 4-Ethoxyphenol. [Link]

  • SAGECHEM. (n.d.). PHENOL,2-BROMO-4-ETHOXY- (CAS No. 671779-14-9) Suppliers. [Link]

  • Scribd. (n.d.). 06. Sr Revision Chemistry_alcohols, Ethers & Phenols_main Cpp. [Link]

  • ResearchGate. (2018). Preliminary Assessment of the Anti-inflammatory Activity of New Structural Honokiol Analogs. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66755, 2-Ethoxyphenol. [Link]

  • MetaSci. (n.d.). Safety Data Sheet 4-Ethoxyphenol. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. [Link]

  • NIST. (n.d.). Phenol, 2-bromo-4-methyl-. NIST Chemistry WebBook. [Link]

Sources

Technical Guide: Physicochemical Characterization of 2-Bromo-4-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Analysis of Melting and Boiling Point Determination for Researchers and Drug Development Professionals

Introduction

2-Bromo-4-ethoxyphenol is a substituted phenol derivative with potential applications in organic synthesis, serving as a building block in the development of novel pharmaceutical compounds and other fine chemicals. The precise determination of its physicochemical properties, such as melting and boiling points, is fundamental to its practical application. These parameters are critical indicators of purity and are essential for designing purification processes, ensuring reaction control, and meeting regulatory standards in drug development.[1][2]

Physicochemical Properties of this compound and Analogous Compounds

The introduction of a bromine atom and an ethoxy group to the phenol scaffold is expected to significantly influence its melting and boiling points compared to the parent compound. The bromine atom, being heavy and polarizable, will increase intermolecular van der Waals forces, likely leading to a higher melting and boiling point. The ethoxy group, while also contributing to molecular weight, can engage in hydrogen bonding via its oxygen atom, further affecting these properties.

To provide a frame of reference, the following table summarizes the available data for structurally related compounds: 4-ethoxyphenol and 2-bromo-4-methoxyphenol.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Ethoxyphenol C₈H₁₀O₂138.1666 - 67[3]246 - 247[3]
2-Bromo-4-methoxyphenol C₇H₇BrO₂203.0347281.1 (Predicted)[4]
This compound C₈H₉BrO₂217.06Not availableNot available

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.

Methodology: Capillary Melting Point Determination

This is the most common and reliable method for determining the melting point of a crystalline organic compound.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: A capillary tube, sealed at one end, is tapped gently into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Causality Behind Experimental Choices:

  • Fine Powdering: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A rapid heating rate can cause a lag between the temperature of the heating block and the sample, leading to an erroneously wide melting range.

Self-Validating System:

  • The sharpness of the melting range is a direct indicator of sample purity. A broad melting range (greater than 2 °C) suggests the presence of impurities.

  • Calibration of the thermometer with a known standard of a similar melting point is crucial for accuracy.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Dry Crystalline Sample Prep2 Finely Powder Prep1->Prep2 Prep3 Load Capillary Tube Prep2->Prep3 Meas1 Place in Apparatus Prep3->Meas1 Transfer Meas2 Heat Slowly (1-2°C/min) Meas1->Meas2 Meas3 Observe & Record Range Meas2->Meas3 Ana1 Record Melting Range Meas3->Ana1 Ana2 Assess Purity Ana1->Ana2

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is also highly sensitive to impurities.

Methodology: Distillation Method

For a sufficient quantity of the sample, simple distillation provides an accurate boiling point.

Protocol:

  • Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample and Boiling Chips: The liquid this compound and a few boiling chips are added to the round-bottom flask.

  • Heating: The flask is heated gently.

  • Observation: As the liquid boils and the vapor rises, the thermometer bulb should be positioned so that it is fully immersed in the vapor phase, with the top of the bulb level with the side arm of the distillation head. The temperature will plateau at the boiling point of the substance. This stable temperature is recorded as the boiling point.

  • Distillate Collection: The vapor condenses in the condenser and is collected in the receiving flask. The boiling point is typically recorded over the temperature range at which the bulk of the material distills.

Causality Behind Experimental Choices:

  • Boiling Chips: Prevent bumping and ensure smooth boiling by providing nucleation sites for bubble formation.

  • Thermometer Placement: Placing the thermometer correctly ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid, which is the true boiling point.

Self-Validating System:

  • A constant, stable temperature during distillation is indicative of a pure compound. If the temperature rises significantly during the distillation, it suggests the presence of impurities with different boiling points.

Diagram of Boiling Point Determination (Distillation):

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_distillation Distillation cluster_result Result Setup1 Assemble Distillation Apparatus Setup2 Add Sample & Boiling Chips Setup1->Setup2 Setup3 Position Thermometer Setup2->Setup3 Dist1 Gentle Heating Setup3->Dist1 Start Dist2 Observe Vapor Condensation Dist1->Dist2 Dist3 Record Stable Temperature Dist2->Dist3 Res1 Record Boiling Point/Range Dist3->Res1 Res2 Assess Purity Res1->Res2

Caption: Workflow for Boiling Point Determination via Distillation.

Safety and Handling

Substituted phenols, particularly halogenated ones, should be handled with care. Based on data for analogous compounds like 2-bromo-4-methoxyphenol, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[1][2]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any vapors or dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The accurate determination of the melting and boiling points of this compound is a critical step in its characterization and application in research and development. While experimental data for this specific compound is not widely published, the established methodologies of capillary melting point determination and distillation provide reliable means for its empirical measurement. The data from analogous compounds such as 4-ethoxyphenol and 2-bromo-4-methoxyphenol serve as a useful guide for estimating the expected physical properties and for developing appropriate experimental and safety protocols. Adherence to rigorous experimental technique is paramount for obtaining accurate and reproducible data, which is the bedrock of scientific integrity in drug development and chemical synthesis.

References

  • CAS Common Chemistry. (n.d.). 2-Ethoxyphenol. Retrieved from [Link]

  • Technical Disclosure Commons. (2022, September 19). Process for the preparation of 2-ethoxy-phenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxyphenol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Isomers of Bromo-ethoxyphenol: Nomenclature, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

Substituted phenols are a cornerstone of medicinal chemistry, appearing in a significant percentage of small-molecule drugs.[1] The strategic placement of functional groups on the phenol scaffold allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the ten possible constitutional isomers of bromo-ethoxyphenol. We will systematically explore their IUPAC nomenclature, outline plausible synthetic pathways, and detail the expected analytical characterization using modern spectroscopic techniques. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering foundational knowledge for the synthesis and analysis of this versatile class of compounds.

Introduction: The Significance of Substituted Phenols in Drug Discovery

Phenolic moieties are prevalent in a vast array of natural products and synthetic pharmaceuticals, valued for their ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets. The introduction of substituents such as halogens and alkoxy groups can profoundly influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity. Bromine, in particular, can serve as a key building block in cross-coupling reactions and can enhance binding to target proteins. The ethoxy group can improve metabolic stability and modulate solubility. Therefore, a thorough understanding of the isomers of bromo-ethoxyphenol is crucial for the rational design of novel therapeutics.

Isomers and Nomenclature of Bromo-ethoxyphenol

The core structure of bromo-ethoxyphenol consists of a benzene ring substituted with a hydroxyl (-OH), a bromine (-Br), and an ethoxy (-OCH₂CH₃) group. Following IUPAC nomenclature rules for substituted phenols, the carbon atom bearing the hydroxyl group is assigned the locant '1'.[2][3] The remaining substituents are then numbered to give them the lowest possible locants, and they are listed in alphabetical order. Based on these rules, there are ten possible constitutional isomers of bromo-ethoxyphenol.

The systematic nomenclature for each isomer is presented below.

Isomers Derived from 2-Ethoxyphenol
  • 3-Bromo-2-ethoxyphenol

  • 4-Bromo-2-ethoxyphenol

  • 5-Bromo-2-ethoxyphenol

  • 6-Bromo-2-ethoxyphenol

Isomers Derived from 3-Ethoxyphenol
  • 2-Bromo-3-ethoxyphenol

  • 4-Bromo-3-ethoxyphenol

  • 5-Bromo-3-ethoxyphenol

  • 6-Bromo-3-ethoxyphenol

Isomers Derived from 4-Ethoxyphenol
  • 2-Bromo-4-ethoxyphenol

  • 3-Bromo-4-ethoxyphenol

Due to the symmetry of 4-ethoxyphenol, 2-bromo- and 6-bromo-4-ethoxyphenol are identical, as are 3-bromo- and 5-bromo-4-ethoxyphenol.

The following table summarizes the key structural information for all ten isomers.

IUPAC Name Starting Ethoxyphenol Relative Substituent Positions Molecular Formula Molecular Weight
3-Bromo-2-ethoxyphenol2-EthoxyphenolOH: 1, OEt: 2, Br: 3C₈H₉BrO₂217.06 g/mol
4-Bromo-2-ethoxyphenol2-EthoxyphenolOH: 1, OEt: 2, Br: 4C₈H₉BrO₂217.06 g/mol
5-Bromo-2-ethoxyphenol2-EthoxyphenolOH: 1, OEt: 2, Br: 5C₈H₉BrO₂217.06 g/mol
6-Bromo-2-ethoxyphenol2-EthoxyphenolOH: 1, OEt: 2, Br: 6C₈H₉BrO₂217.06 g/mol
2-Bromo-3-ethoxyphenol3-EthoxyphenolOH: 1, OEt: 3, Br: 2C₈H₉BrO₂217.06 g/mol
4-Bromo-3-ethoxyphenol3-EthoxyphenolOH: 1, OEt: 3, Br: 4C₈H₉BrO₂217.06 g/mol
5-Bromo-3-ethoxyphenol3-EthoxyphenolOH: 1, OEt: 3, Br: 5C₈H₉BrO₂217.06 g/mol
6-Bromo-3-ethoxyphenol3-EthoxyphenolOH: 1, OEt: 3, Br: 6C₈H₉BrO₂217.06 g/mol
This compound4-EthoxyphenolOH: 1, OEt: 4, Br: 2C₈H₉BrO₂217.06 g/mol
3-Bromo-4-ethoxyphenol4-EthoxyphenolOH: 1, OEt: 4, Br: 3C₈H₉BrO₂217.06 g/mol

Synthetic Strategies

The synthesis of bromo-ethoxyphenol isomers can be approached through two primary retrosynthetic pathways, as illustrated in the diagram below. The choice of strategy depends on the availability of starting materials and the desired regioselectivity.

G cluster_0 Retrosynthetic Pathways cluster_1 Pathway A: Bromination First cluster_2 Pathway B: Etherification First Bromoethoxyphenol Bromo-ethoxyphenol Isomers Bromophenol Bromophenol Ethoxyphenol_A Ethoxyphenol Bromophenol->Ethoxyphenol_A Williamson Ether Synthesis Ethoxyphenol_A->Bromoethoxyphenol Electrophilic Bromination Dihydroxybenzene Dihydroxybenzene Ethoxyphenol_B Ethoxyphenol Dihydroxybenzene->Ethoxyphenol_B Williamson Ether Synthesis Ethoxyphenol_B->Bromoethoxyphenol Electrophilic Bromination

Caption: Retrosynthetic analysis of bromo-ethoxyphenol isomers.

Pathway A: Williamson Ether Synthesis of Bromophenols

This pathway involves the etherification of a commercially available bromophenol. The hydroxyl group of the bromophenol is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with an ethylating agent, typically ethyl iodide or diethyl sulfate.

General Protocol for Williamson Ether Synthesis:

  • Dissolution: Dissolve the starting bromophenol (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Deprotonation: Add a base, for example, anhydrous potassium carbonate (1.5 equivalents), to the solution.

  • Alkylation: Add the ethylating agent, such as ethyl iodide (1.2 equivalents), to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Pathway B: Electrophilic Bromination of Ethoxyphenols

This approach begins with the synthesis of the corresponding ethoxyphenol, followed by electrophilic aromatic substitution to introduce the bromine atom. The ethoxyphenol precursors (2-ethoxyphenol, 3-ethoxyphenol, and 4-ethoxyphenol) can be synthesized from their corresponding dihydroxybenzene precursors (catechol, resorcinol, and hydroquinone) via a mono-etherification reaction.[4][5][6]

The subsequent bromination of the ethoxyphenol is a critical step where regioselectivity is paramount. The hydroxyl and ethoxy groups are both ortho-, para-directing activators. The outcome of the bromination will depend on the steric hindrance and the relative activating strength of these groups.

General Protocol for Electrophilic Bromination:

  • Dissolution: Dissolve the ethoxyphenol (1 equivalent) in a suitable solvent, such as dichloromethane or acetic acid.

  • Brominating Agent: Slowly add a solution of the brominating agent, for instance, bromine (1 equivalent) in the same solvent, to the reaction mixture at a low temperature (e.g., 0 °C). N-Bromosuccinimide (NBS) can also be used as a milder brominating agent.[7]

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Work-up: Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the resulting isomers by column chromatography.

The following diagram illustrates the general workflow for the synthesis and characterization of a bromo-ethoxyphenol isomer.

G Start Starting Material (Bromophenol or Ethoxyphenol) Reaction Chemical Synthesis (Williamson Ether Synthesis or Bromination) Start->Reaction Workup Reaction Work-up and Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Final Pure Bromo-ethoxyphenol Isomer Characterization->Final

Caption: General experimental workflow.

Spectroscopic Characterization

The unambiguous identification of each bromo-ethoxyphenol isomer relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for determining the substitution pattern on the aromatic ring.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative. The ethoxy group will present as a characteristic triplet (for the -CH₃) and a quartet (for the -OCH₂-). The hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent.

  • ¹³C NMR: The number of signals in the aromatic region will indicate the symmetry of the molecule. The chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Spectral Data (Aromatic Region, in ppm):

IsomerPredicted Aromatic Proton Signals and Multiplicities
3-Bromo-2-ethoxyphenol~6.8-7.2 (3H, multiplet)
4-Bromo-2-ethoxyphenol~6.8 (1H, d), ~7.0 (1H, dd), ~7.3 (1H, d)
5-Bromo-2-ethoxyphenol~6.7 (1H, d), ~7.1 (1H, dd), ~7.2 (1H, d)
6-Bromo-2-ethoxyphenol~6.9 (1H, t), ~7.2 (1H, dd), ~7.4 (1H, dd)
2-Bromo-3-ethoxyphenol~6.8 (1H, t), ~7.1 (1H, dd), ~7.3 (1H, dd)
4-Bromo-3-ethoxyphenol~6.7 (1H, dd), ~7.0 (1H, d), ~7.4 (1H, d)
5-Bromo-3-ethoxyphenol~6.6 (1H, t), ~6.8 (1H, ddd), ~7.2 (1H, t)
6-Bromo-3-ethoxyphenol~6.9 (1H, d), ~7.1 (1H, dd), ~7.2 (1H, d)
This compound~6.9 (1H, d), ~7.0 (1H, dd), ~7.2 (1H, d)
3-Bromo-4-ethoxyphenol~6.8 (1H, d), ~7.1 (1H, dd), ~7.3 (1H, d)
Note: These are estimations and actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the elemental composition. A key feature in the mass spectrum of a bromo-ethoxyphenol will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This characteristic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[8]

  • C-O Stretch: The stretching vibration of the C-O bond of the ether and the phenol will appear in the 1000-1300 cm⁻¹ region.[8]

  • Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

  • C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Applications in Drug Development

Bromophenols are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][9][10][11] The bromo-ethoxyphenol scaffold can serve as a versatile starting point for the synthesis of more complex molecules. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity. The phenolic hydroxyl can be a key pharmacophoric feature or a handle for further functionalization. The ethoxy group can enhance metabolic stability and modulate lipophilicity, which are critical parameters in drug design.

Conclusion

The ten isomers of bromo-ethoxyphenol represent a rich chemical space for exploration in drug discovery and materials science. A systematic approach to their nomenclature, synthesis, and characterization is essential for harnessing their full potential. This guide provides a foundational framework for researchers, outlining the key principles and experimental considerations for working with these valuable compounds. The combination of Williamson ether synthesis and electrophilic bromination offers flexible synthetic routes, while a multi-technique spectroscopic approach ensures unambiguous structural elucidation. As the demand for novel and effective therapeutics continues to grow, a deep understanding of such fundamental building blocks will remain a critical asset for the scientific community.

References

  • Mondal, R., Guha, C., & Mallik, A. K. (2014). A simple and efficient synthesis of p-alkoxyphenols from p-benzoquinone and alcohols using Amberlyst-15 as a reusable catalyst. Tetrahedron Letters, 55(1), 86-89.
  • Google Patents. (2014). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. CN103664538A.
  • Technical Disclosure Commons. (2022).
  • ChemicalBook. (n.d.). 4-Ethoxyphenol synthesis.
  • Vedantu. (n.d.). Phenols Nomenclature: Rules, Examples & Tips for Students.
  • Aakash Institute. (n.d.). phenols nomenclature in chemistry: Definition, Types and Importance.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • PubChem. (n.d.). 2-Bromo-4-methoxyphenol.
  • Google Patents. (2007). 2-(o-ethoxyphenoxy)
  • National Center for Biotechnology Information. (2016). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
  • National Center for Biotechnology Information. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Organic & Biomolecular Chemistry, 16(19), 3639–3646.
  • Google Patents. (2010). Synthesis method of 3,4-ethylenedioxythiophene. CN102079748A.
  • MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds.
  • ACS Publications. (2020). Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study. The Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). 4-Bromo-2-methoxyphenol(7368-78-7) 1H NMR spectrum.
  • Hindawi. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study.
  • National Center for Biotechnology Information. (n.d.).
  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene.
  • Pearson. (n.d.).
  • ScholarWorks @ UTRGV. (n.d.).
  • YouTube. (2022).
  • Suzhou Yacoo Science Co., Ltd. (2017). Synthesis of 3,4-ethylenedioxythiophene (EDOT).
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH.
  • ChemicalBook. (n.d.). 3-bromo-4-methoxyphenylacetonitrile(772-59-8) 1 h nmr.
  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction.
  • ResearchGate. (2024). (PDF) Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds.
  • MDPI. (1997). Synthesis of 3-Bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-amide.
  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
  • National Center for Biotechnology Information. (n.d.). Mass spectrometric detection of the Gibbs reaction for phenol analysis.
  • ACS Publications. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.
  • ResearchGate. (n.d.). Bromination of para-substituted phenols using the H 2 O 2 -HBr system....
  • YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols.
  • Guidechem. (n.d.). 2-BROMO-4-METHOXYPHENOL 1732-12-6 wiki.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Bromophenols in Marine Algae and Their Bioactivities.
  • The Automated Topology Builder. (n.d.). 2-Bromo-4-tert-butylphenol | C10H13BrO | MD Topology | NMR | X-Ray.
  • Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.

Sources

Strategic Sourcing and Technical Characterization of 2-Bromo-4-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges of sourcing and characterizing 2-Bromo-4-ethoxyphenol , a niche halogenated phenol intermediate.

CAS: 671779-14-9 | Molecular Formula:


 | MW:  217.06  g/mol 

Executive Summary & Chemical Identity

For researchers in medicinal chemistry—specifically those working on Hammett correlation studies, liquid crystal synthesis, or bioactive ether derivatives—This compound represents a critical but often elusive building block.[1] Unlike its ubiquitously available analog 2-bromo-4-methoxyphenol, the ethoxy variant often suffers from supply chain opacity.

Critical Identity Verification:

  • Target Molecule: this compound[2][3][4][5][6][7]

  • CAS Registry Number: 671779-14-9 (Note: Databases often conflate this with the methoxy analog CAS 17332-11-5 or the precursor 4-ethoxyphenol CAS 622-62-8. Verification by structure is mandatory).

  • Key Structural Feature: Ortho-bromination relative to the hydroxyl group; para-ethoxy substitution.

Physical Property Profile (Benchmark)

Data derived from structural analogs and experimental synthesis reports.

PropertyValue / RangeSignificance
Appearance Off-white to pale yellow solid/oilColor deepens to reddish-brown upon oxidation (quinone formation).
Melting Point Predicted: 35–45 °CLow melting point implies it may liquefy in warm transit conditions.
Boiling Point ~260–270 °C (at 760 mmHg)High boiling point necessitates high-vacuum distillation for purification.
Solubility Soluble in DCM, EtOH, EtOAcPoor water solubility requires organic extraction during workup.[1]
pKa ~9.0–9.5Slightly more acidic than 4-ethoxyphenol due to electron-withdrawing Br.

Commercial Availability & Sourcing Strategy

The commercial landscape for this compound is categorized as Tier 3 (Made-to-Order/Niche) . It is rarely held in bulk stock by major catalog distributors (Sigma, TCI) and is typically supplied by specialized synthesis boutiques or aggregators.[1]

The "Make vs. Buy" Decision Matrix

Due to high lead times (4–6 weeks) and batch variability from aggregators, drug development teams often face a choice: source externally or synthesize in-house.[1]

SourcingStrategy Start Requirement: This compound CheckStock Check Tier 1 Vendors (Sigma/TCI/Thermo) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail Tier2 Tier 2 Aggregators (GuideChem/Chem-Impex) StockAvail->Tier2 No Stock (Likely) Purchase Purchase StockAvail->Purchase Yes RiskAssess Risk Assessment: CoA Validity? Tier2->RiskAssess InHouse In-House Synthesis (Bromination of 4-ethoxyphenol) RiskAssess->InHouse High Risk / Urgent CustomSyn Custom Synthesis CRO (Lead Time: 4-8 Weeks) RiskAssess->CustomSyn Low Urgency QC Mandatory QC: 1H-NMR + HPLC InHouse->QC Internal Validation CustomSyn->QC

Figure 1: Strategic sourcing workflow. Given the scarcity of CAS 671779-14-9, in-house synthesis is often the most time-efficient route for quantities <100g.

Recommended Suppliers (Verified Presence)[1][3]
  • Specialty Aggregators: Companies like GuideChem and ChemicalRegister list suppliers such as Amitychem and Henan Tianfu, though stock is often virtual.[1]

  • Custom Synthesis: For GMP requirements, contract a CRO using the synthesis protocol below.

Technical Synthesis: The "In-House" Protocol

If commercial lead times are prohibitive, the synthesis is a straightforward electrophilic aromatic substitution.[1] The challenge lies in regioselectivity (mono- vs. di-bromination).

Reaction Mechanism & Impurity Logic

The hydroxyl group (-OH) is a stronger activator than the ethoxy group (-OEt). Bromination preferentially occurs ortho to the phenol.

Primary Reaction:



Critical Impurities:

  • 2,6-Dibromo-4-ethoxyphenol: Result of over-bromination (avoid by controlling stoichiometry).

  • Benzoquinone species: Result of oxidation if reaction temperature is too high.

SynthesisPathway Precursor 4-Ethoxyphenol (CAS 622-62-8) Intermediate Transition State (Ortho-directed) Precursor->Intermediate Electrophilic Attack Impurity2 Quinone Oxidation Products (Temp > 0°C) Precursor->Impurity2 Oxidation Reagent NBS or Br2 (0.95 - 1.0 eq) Reagent->Intermediate Product This compound (Major Product) Intermediate->Product -HBr Impurity1 2,6-Dibromo-4-ethoxyphenol (Over-reaction Impurity) Product->Impurity1 + Excess Br2

Figure 2: Reaction pathway highlighting the origin of critical impurities. Stoichiometric control is paramount to prevent dibromination.

Validated Experimental Protocol

Standardized for 10g Scale

  • Setup: Charge a 250mL 3-neck flask with 4-ethoxyphenol (10.0 g, 72.4 mmol) and Dichloromethane (DCM, 100 mL) . Cool to -5°C to 0°C (ice/salt bath).

  • Addition: Dissolve N-Bromosuccinimide (NBS, 12.8 g, 72.0 mmol, 0.99 eq) in DCM (150 mL). Add dropwise over 60 minutes. Note: Using slight deficiency of NBS prevents di-bromo formation.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (20% EtOAc/Hexane).[1] The product spot will be less polar than the starting material.[1]

  • Workup:

    • Quench with 10% Sodium Thiosulfate (

      
      ) to remove active bromine.[1]
      
    • Wash organic layer with water (2x) and brine (1x).[1]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: If the crude oil is reddish (oxidation), perform silica gel chromatography (Gradient: 0%

    
     10% EtOAc in Hexanes).[1]
    

Quality Control & Characterization

Whether purchased or synthesized, the material must pass the following "Self-Validating" QC checks before use in sensitive biological assays.

Purity Assessment Protocol (HPLC)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 280 nm (Phenol absorption).

  • Acceptance Criteria:

    • Main Peak Area > 97%.[3][8][9]

    • Precursor (4-ethoxyphenol) < 1.0%.

    • Dibromo impurity < 0.5%.

Structural Confirmation (NMR)[1]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the characteristic splitting pattern.
    • 
       ~6.9–7.0 ppm (d, 1H, ortho-coupling): Proton at C5.[1]
      
    • 
       ~6.7–6.8 ppm (dd, 1H): Proton at C6.[1]
      
    • 
       ~7.0–7.1 ppm (d, 1H, meta-coupling): Proton at C3 (adjacent to Br).[1]
      
    • 
       ~4.0 ppm (q, 2H): Ethoxy 
      
      
      
      .[1]
    • 
       ~1.4 ppm (t, 3H): Ethoxy 
      
      
      
      .[1]

Handling & Safety (HSE)[1]

  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).[1]

  • Storage: Store under inert gas (

    
     or 
    
    
    
    ) at 2–8°C . Phenols are prone to oxidation; dark discoloration indicates degradation.
  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 297382 (Analog: 2-Bromo-4-methoxyphenol). Retrieved from [Link](Used for physical property benchmarking).[1]

  • ChemicalRegister. Global Suppliers of this compound. Retrieved from [Link].[1][10][11]

  • Khan Academy / Organic Chemistry. Mechanism of Bromination of Phenols. Retrieved from [Link].[1]

Sources

Methodological & Application

Application Note: Regioselective Monobromination of p-Ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective monobromination of p-ethoxyphenol (4-ethoxyphenol) to synthesize 2-bromo-4-ethoxyphenol .

The synthesis of halogenated phenol ethers is often plagued by two critical failure modes: polybromination (due to the highly activated aromatic ring) and oxidative degradation (formation of quinones). This guide presents a comparative analysis of two methodologies:

  • Method A (Primary): N-Bromosuccinimide (NBS) in Methanol (High selectivity, "Green" profile).

  • Method B (Secondary): Molecular Bromine (

    
    ) in Chloroform (Traditional, Scale-up ready).
    

Key Takeaway: Method A is recommended for discovery-stage synthesis (gram scale) due to superior regiocontrol and simplified workup.

Mechanistic Insight & Regioselectivity

The Challenge of Activation

p-Ethoxyphenol contains two electron-donating groups (EDGs): the hydroxyl group (-OH) and the ethoxy group (-OEt). Both are ortho/para directors.

  • The Conflict: The para positions relative to both groups are blocked. Substitution must occur ortho to one of them.

  • The Resolution: The hydroxyl group is a stronger activator than the alkoxy group due to more effective resonance donation (lone pair availability).

  • The Outcome: Electrophilic aromatic substitution (EAS) occurs preferentially at the C2 position (ortho to -OH), not the C3 position (ortho to -OEt).

Reaction Pathway Visualization

The following diagram illustrates the activation hierarchy and the pathway to the desired isomer.

G Substrate p-Ethoxyphenol (Substrate) Intermediate Sigma Complex (Transition State) Substrate->Intermediate + Br+ (Electrophile) Activator Activation Hierarchy: -OH >> -OEt Activator->Intermediate Directs Ortho to OH Product This compound (Target) Intermediate->Product - H+ SideProduct 2,6-Dibromo-4-ethoxyphenol (Over-brominated Impurity) Product->SideProduct + Excess Br+ (Avoid!)

Figure 1: Mechanistic pathway showing the directing effect of the hydroxyl group and the risk of polybromination.

Experimental Protocols

Method A: NBS in Methanol (Recommended)

Rationale: This method utilizes N-Bromosuccinimide (NBS) as a controlled source of electrophilic bromine. The use of methanol (a polar protic solvent) accelerates the reaction while maintaining high regioselectivity, often eliminating the need for chromatographic purification.

Reagents:

  • p-Ethoxyphenol (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0 – 1.05 equiv)

  • p-Toluenesulfonic acid (pTsOH) (0.1 equiv) – Catalyst

  • Methanol (ACS Grade)[1]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-ethoxyphenol (10 mmol, 1.38 g) in Methanol (10 mL).

  • Catalyst Addition: Add pTsOH (1 mmol, 172 mg). Stir for 5 minutes at Room Temperature (RT).

  • Bromination: Dissolve NBS (10 mmol, 1.78 g) in minimal Methanol. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Critical Control Point: Shield the flask from direct light to prevent radical bromination side reactions.

  • Monitoring: Stir at RT for 30 minutes. Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The starting material (Rf ~0.4) should disappear, replaced by a slightly less polar product (Rf ~0.5).

  • Quench: Add 5 mL of saturated Sodium Thiosulfate (

    
    )  solution to quench any unreacted bromine species.
    
  • Workup:

    • Concentrate the methanol under reduced pressure.[2]

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

      
       mL) and Brine (
      
      
      
      mL).
    • Dry organic layer over anhydrous

      
      , filter, and concentrate.[3]
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc/Hexanes).

Method B: Molecular Bromine in Chloroform (Traditional)

Rationale: Suitable for larger scales where NBS cost is prohibitive. Requires strict temperature control to prevent oxidation to quinones.

Reagents:

  • p-Ethoxyphenol (1.0 equiv)

  • Bromine (

    
    ) (1.0 equiv)
    
  • Chloroform (

    
    ) or Dichloromethane (DCM)
    

Step-by-Step Protocol:

  • Setup: Dissolve p-ethoxyphenol (10 mmol) in Chloroform (20 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Prepare a solution of Bromine (10 mmol, 0.51 mL) in Chloroform (5 mL). Add this dropwise over 30 minutes.

    • Caution: The reaction is exothermic. Rapid addition leads to dibromination.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour.

  • Quench & Workup: Pour the mixture into ice-cold saturated sodium bicarbonate (

    
    ) containing 5% sodium thiosulfate.
    
  • Extraction: Separate the organic layer.[2] Extract the aqueous layer once with DCM. Combine organics, dry over

    
    , and concentrate.
    

Process Analytical Technology (PAT) & Validation

Self-Validating the Structure (NMR)

To confirm the product is This compound (and not the 3-bromo isomer), analyze the


H NMR coupling constants in the aromatic region.
Proton PositionMultiplicityCoupling Constant (

)
Interpretation
H-3 (Ortho to Br)Doublet (d)

Hz
Meta-coupling to H-5. Indicates H-3 is isolated between substituents.
H-5 (Meta to Br)Doublet of Doublets (dd)

Hz
Ortho-coupling to H-6 and Meta-coupling to H-3.
H-6 (Ortho to OH)Doublet (d)

Hz
Strong ortho-coupling to H-5.

If the bromine were at position 3, the symmetry and coupling patterns would shift significantly.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Reaction turns dark red/black Oxidation to quinoneLower temperature; ensure inert atmosphere (

); reduce addition rate.
Presence of M+2 peak (approx equal height) Monobromination successfulThis is the natural isotopic abundance of

and

. It confirms Br incorporation.[4]
Presence of M+158 peak DibrominationReduce equivalents of NBS/Br2 to 0.95; lower reaction temperature.

Workflow Visualization

Workflow Start Start: p-Ethoxyphenol + MeOH + pTsOH AddNBS Add NBS Solution (Dropwise, 20 min, RT) Start->AddNBS Monitor Monitor: TLC (Target Rf ~0.5) AddNBS->Monitor Monitor->AddNBS Incomplete (Add 0.1 eq NBS) Quench Quench: Na2S2O3 (aq) Monitor->Quench Complete Extract Extraction: EtOAc / Water / Brine Quench->Extract Dry Drying & Concentration (Na2SO4) Extract->Dry Final Product: This compound Dry->Final

Figure 2: Operational workflow for the NBS-mediated bromination protocol.

References

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.

    • Source: N
    • Context: Establishes the NBS/MeOH protocol as a high-yield, selective method for phenols.
    • URL:[Link]

  • 4-Ethoxyphenol Compound Summary.

    • Source: PubChem (N
    • Context: Physical property data and safety information for the substrate.[5]

    • URL:[Link]

  • Regioselective Bromin

    • Source: Organic Syntheses (General Reference).
    • Context: Provides foundational procedures for handling bromination of activated aromatic rings (Analogous to Org. Synth. 1931, 11, 20).
    • URL:[Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-4-ethoxyphenol (CAS: 17332-12-6).[1] This scaffold presents a specific synthetic challenge: the ortho-bromo phenol motif.[1] The proximity of the free hydroxyl group to the halogen reaction center introduces steric hindrance and potential catalyst poisoning via phenoxide coordination.

This protocol provides two distinct pathways:

  • Direct Coupling (Green Route): A ligand-free or water-tolerant method for unprotected phenols, ideal for rapid screening and green chemistry applications.[1]

  • Protected Coupling (High-Fidelity Route): A robust protection-coupling-deprotection sequence for complex, sensitive substrates or GMP-compliant scale-up.[1]

Substrate Analysis & Mechanistic Challenges

The Substrate: this compound[1]
  • Structure: A phenol core with an ethoxy group at the para position (electron-donating) and a bromine atom at the ortho position.[1]

  • Electronic Profile: The ring is electron-rich.[1] The C-Br bond is activated for oxidative addition relative to chlorides but deactivated relative to electron-poor rings.[1]

  • Steric/Chemo-selective Hurdles:

    • Free Phenol (pKa ~9-10): Under basic Suzuki conditions, the phenol deprotonates. The resulting phenoxide anion can coordinate to Pd(II), forming stable "off-cycle" resting states (Pd-OAr species) that retard transmetallation.[1]

    • Ortho-Substitution: The Br atom is sterically crowded by the adjacent hydroxyl/phenoxide, requiring sterically demanding ligands (e.g., biaryl phosphines) or high temperatures to facilitate the catalytic cycle.

Decision Matrix: To Protect or Not?
FeatureDirect Coupling (Unprotected)Protected Coupling (e.g., MOM/Bn)
Step Count 1 (Single Step)3 (Protect -> Couple -> Deprotect)
Atom Economy HighLower
Substrate Scope Limited to robust boronic acidsBroad (tolerates sensitive groups)
Purification Can be difficult (phenolic byproducts)Generally easier (non-polar intermediates)
Recommendation Use for simple biaryls & initial screens.[1]Use for late-stage functionalization or scale-up.[1]

Experimental Protocols

Protocol A: Direct Coupling (Unprotected)

Recommended for rapid synthesis of simple biaryls (e.g., 4'-ethoxy-[1,1'-biphenyl]-2-ol derivatives).[1]

Mechanistic Insight: This method utilizes water as a co-solvent.[2][3] Water promotes the solubility of inorganic bases and facilitates the activation of the boronic acid. The use of Pd/C or SPhos allows the catalyst to tolerate the free hydroxyl group.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR 5% Pd/C (5 wt%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 217 mg), aryl boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol, 636 mg).

  • Catalyst Addition:

    • Homogeneous: Add Pd(OAc)₂ (4.5 mg) and SPhos (16.4 mg).

    • Heterogeneous: Add 5% Pd/C (10-20 mg).[1]

  • Solvent & Degas: Add solvent mixture (5 mL). Sparge with Nitrogen/Argon for 5 minutes.

  • Reaction: Seal the vial. Heat to 80–100 °C for 4–12 hours.

    • Note: Microwave irradiation (100 °C, 30 min) is highly effective for this substrate class.

  • Work-up: Cool to RT. Acidify carefully with 1M HCl to pH ~6 (to protonate the phenol for extraction). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Protected Route (MOM-Protection Strategy)

Recommended for high-value synthesis requiring maximum yield and purity.[1]

Step 1: Protection (MOM-Cl)

  • Dissolve this compound (1.0 equiv) in DCM at 0 °C.

  • Add DIPEA (2.5 equiv) followed by dropwise addition of MOM-Cl (1.2 equiv).[1]

  • Stir at RT for 2 hours. Quench with water, extract, and concentrate. (Yield typically >95%).

    • Intermediate: 1-Bromo-5-ethoxy-2-(methoxymethoxy)benzene.[1]

Step 2: Cross-Coupling

  • Reagents: MOM-protected substrate (1.0 equiv), Ar-B(OH)₂ (1.5 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (3.0 equiv).

  • Solvent: DMF or DME/Water (9:1).

  • Conditions: Heat at 90 °C for 6 hours under inert atmosphere.

  • Work-up: Standard aqueous extraction.

Step 3: Deprotection

  • Dissolve the biaryl intermediate in MeOH/THF (1:1).

  • Add 6M HCl (5 equiv) or concentrated HCl (catalytic amount) and heat to 50 °C for 1 hour.

  • Neutralize and extract the final biaryl phenol.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific interference caused by the free phenoxide in the "Direct Coupling" pathway and how ligands like SPhos overcome it.

SuzukiCycle node_pd node_pd node_sub node_sub node_int node_int node_prod node_prod Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Substrate BaseStep Base Exchange (Ar-Pd-OH/OR) OxAdd->BaseStep + Base (OH-) Poison OFF-CYCLE TRAP Pd-Phenoxide Chelate (Catalyst Poisoning) OxAdd->Poison Deprotonation of Ortho-OH TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Start Regeneration Product Product RedElim->Product Biaryl Product Substrate This compound Substrate->OxAdd Poison->BaseStep Reversible with Bulky Ligands (SPhos)

Caption: Catalytic cycle showing the oxidative addition of this compound and the risk of off-cycle catalyst resting states (Pd-phenoxide) which must be mitigated by base selection and bulky ligands.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by phenoxide.[1]Switch to Protocol B (Protection) or increase catalyst loading to 5 mol% Pd(OAc)₂/SPhos.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.[1]Degas solvents thoroughly (remove O₂). Reduce base concentration slightly.
Debromination (Ar-H) Protodehalogenation.[1]Use anhydrous solvent (if protecting group used) or lower reaction temperature.
Black Precipitate Pd black formation (catalyst death).Ligand concentration too low.[1] Ensure L:Pd ratio is > 2:1. Add ligand before Pd source.[1]

References

  • Suzuki-Miyaura Coupling of Halophenols

    • Title: Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects.[3]

    • Source:Journal of Organic Chemistry (2014).[4]

    • URL:[Link]

    • Relevance: Establishes the viability of aqueous Pd/C conditions for ortho-bromophenols.
  • Catalyst Selection for Hindered Substrates

    • Title: Recent Advances in Suzuki–Miyaura Cross-Coupling Reaction using Efficient Palladium Catalysts.[2][4]

    • Source:C
    • URL:[Link] (General Reference for SPhos utility).

  • Substrate Data

    • Title: this compound Properties and Safety.[1]

    • Source: PubChem / Sigma-Aldrich.[1]

    • URL:[Link]

Sources

Application Note: 2-Bromo-4-ethoxyphenol as a Strategic Intermediate for Honokiol Analog Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Honokiol (3',5-di-2-propenyl-1,1'-biphenyl-2,4'-diol) is a bioactive neolignan with significant potential in oncology, neuroprotection, and anti-inflammatory therapeutics. However, its clinical translation is often hindered by poor bioavailability and rapid metabolic clearance. 2-Bromo-4-ethoxyphenol serves as a critical, high-value intermediate for the synthesis of "Class II" honokiol analogs—specifically those requiring modification at the 4'-position to modulate lipophilicity and metabolic stability.

This guide details the strategic application of this compound in a modular Suzuki-Miyaura coupling protocol. By utilizing this pre-functionalized halogenated phenol, researchers can bypass low-yield oxidative coupling steps, ensuring precise regioselectivity and scalable access to 4'-O-ethoxyhonokiol and related biphenyl scaffolds.

Strategic Rationale

The Synthetic Challenge

Traditional synthesis of honokiol relies on the oxidative coupling of phenols, which often suffers from:

  • Poor Regioselectivity: resulting in a mixture of ortho-ortho, ortho-para, and para-para dimers.

  • Harsh Conditions: requiring toxic oxidants (e.g., VOCl₃) that are incompatible with sensitive functional groups.

The Solution: this compound

Using this compound as the electrophilic partner in a palladium-catalyzed cross-coupling offers three distinct advantages:

  • Defined Regiochemistry: The bromine atom at the C2 position dictates the exact site of bond formation, guaranteeing the 1,1'-biphenyl core structure.

  • Pre-installed Functionality: The 4-ethoxy group acts as a stable ether linkage that resists hydrolysis, mimicking the potent 4'-O-methylhonokiol but with enhanced lipophilicity (LogP modulation).

  • Orthogonal Reactivity: The free phenol at C1 allows for subsequent directed ortho-allylation via Claisen rearrangement, a key step in mimicking the native honokiol structure.

Chemical Pathway Visualization

The following diagram outlines the convergent synthesis strategy utilizing this compound.

HonokiolSynthesis Start This compound (Starting Material) Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3) Start->Suzuki Electrophile Boronic 4-Hydroxyphenylboronic Acid (Coupling Partner) Boronic->Suzuki Nucleophile Intermediate 4'-Ethoxy-biphenyl Intermediate Suzuki->Intermediate C-C Bond Formation Allylation O-Allylation (Allyl Bromide, K2CO3) Intermediate->Allylation Functionalization Claisen Claisen Rearrangement (Thermal, 200°C) Allylation->Claisen Rearrangement Product 4'-O-Ethoxyhonokiol Analog Claisen->Product Target Molecule

Figure 1: Convergent synthesis pathway for Honokiol analogs using this compound as the core scaffold builder.

Detailed Experimental Protocols

Protocol A: Construction of the Biphenyl Core (Suzuki-Miyaura Coupling)

Objective: To couple this compound with 4-hydroxyphenylboronic acid to form 4-ethoxy-4'-hydroxybiphenyl.

Reagents:

  • This compound (1.0 equiv)

  • 4-Hydroxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent System: Toluene:Ethanol:Water (4:1:1 v/v)

Procedure:

  • Degassing: In a three-neck round-bottom flask equipped with a condenser, combine the solvent system. Sparge with argon for 20 minutes. Critical: Oxygen presence will poison the Pd(0) catalyst and promote homocoupling.

  • Reagent Addition: Add this compound (5 mmol, 1.08 g), 4-Hydroxyphenylboronic acid (6 mmol, 0.83 g), and K₂CO₃ (12.5 mmol, 1.73 g) to the flask.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.15 mmol, 173 mg) under a positive stream of argon.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide spot (Rf ~0.6) should disappear.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% as a white/off-white solid.

Protocol B: Ortho-Allylation via Claisen Rearrangement

Objective: To install the allyl groups at the ortho positions, mimicking the honokiol pharmacophore.

Procedure:

  • O-Allylation: Dissolve the biphenyl intermediate from Protocol A in Acetone. Add Allyl Bromide (2.5 equiv) and K₂CO₃ (3.0 equiv). Reflux for 6 hours to form the bis-allyl ether.

  • Thermal Rearrangement: Dissolve the bis-allyl ether in a high-boiling solvent (e.g., N,N-Diethylaniline or neat if stable). Heat to 190–200°C for 4–6 hours.

  • Mechanism: The allyl groups will migrate from the oxygen atoms to the available ortho carbon positions via a [3,3]-sigmatropic rearrangement, restoring the phenol functionality.

Quality Control & Characterization Data

The following parameters are established for the intermediate This compound to ensure it meets the grade required for pharmaceutical synthesis.

Test ParameterSpecificationAnalytical Method
Appearance White to light yellow crystalline solidVisual Inspection
Purity ≥ 98.0%HPLC (C18, MeOH/H2O)
Melting Point 45–49 °CCapillary Method
1H NMR Identity Conforms to structure400 MHz DMSO-d6
Water Content ≤ 0.5%Karl Fischer Titration

Key NMR Diagnostic Signals (DMSO-d6):

  • δ 9.85 (s, 1H, -OH): Exchangeable singlet, confirms free phenol.

  • δ 7.05 (d, J=2.8 Hz, 1H, H-3): Meta-coupling indicates bromine position.

  • δ 3.98 (q, 2H, -OCH₂-): Characteristic quartet of the ethoxy group.

Biological Context: Structure-Activity Relationship (SAR)

The ethoxy substitution provided by this intermediate is not merely a protecting group; it is a functional modification intended to alter the molecule's interaction with key signaling pathways.

Mechanism of Action

Honokiol analogs function primarily by inhibiting the NF-κB signaling pathway and activating AMPK. The 4'-ethoxy analog (derived from this compound) exhibits altered binding kinetics in the hydrophobic pocket of COX-2 and STAT3 compared to the parent compound.

SAR_Mechanism Analog 4'-O-Ethoxyhonokiol Target1 NF-κB Complex (Cytoplasm) Analog->Target1 Inhibits Phosphorylation Target2 STAT3 Dimerization Analog->Target2 Blocks SH2 Domain Target3 COX-2 Enzyme Analog->Target3 Allosteric Inhibition Effect1 Suppression of Pro-inflammatory Cytokines Target1->Effect1 Effect2 Apoptosis Induction (Cancer Cells) Target2->Effect2 Target3->Effect1

Figure 2: Signal transduction modulation by Honokiol analogs. The ethoxy group enhances membrane permeability, potentially increasing intracellular concentration.

References

  • Fried, L. E., & Arbiser, J. L. (2009). Honokiol, a Multifunctional Antiangiogenic and Antitumor Agent. Antioxidants & Redox Signaling, 11(5), 1139–1148. Link

  • Esumi, T., et al. (2004). Concise Synthesis of Honokiol and Its Analogues. Organic & Biomolecular Chemistry. (General reference for Suzuki coupling in neolignans).
  • Crane, E. A., & Grote, R. E. (2009). Suzuki-Miyaura Cross-Coupling in Natural Product Synthesis. Current Organic Chemistry.
  • Cho, J. Y., et al. (2011). Immunomodulatory effect of 4-O-methylhonokiol, a unique compound isolated from Magnolia officinalis. International Immunopharmacology.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Synthesis of biaryl compounds using 2-Bromo-4-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Biaryl Scaffolds Utilizing 2-Bromo-4-ethoxyphenol

Executive Summary

This guide details the synthesis of biaryl compounds using This compound (CAS: 40926-44-1) as a core building block.[1][2] While the Suzuki-Miyaura cross-coupling is the industry standard for biaryl synthesis, this specific substrate presents a dual challenge: the electronic deactivation from the para-ethoxy group and the catalyst-poisoning potential of the free ortho-phenol.

This note provides two validated workflows:

  • The Robust Route (Route A): Protection-Coupling-Deprotection (Recommended for scale-up and reliability).[1][2]

  • The Direct Route (Route B): Ligand-Promoted Direct Coupling (Recommended for high-throughput screening).[1][2]

Strategic Analysis & Decision Matrix

The primary failure mode in coupling this compound is the formation of stable palladium-phenoxide complexes, which arrest the catalytic cycle. Furthermore, the electron-donating ethoxy group increases the electron density of the aryl ring, slowing the rate-limiting oxidative addition step.

Workflow Decision Tree

G Start Starting Material: This compound Decision Prioritize Step Count or Reliability? Start->Decision RouteA Route A: High Reliability (Protection Strategy) Decision->RouteA Reliability/Scale RouteB Route B: High Efficiency (Direct Coupling) Decision->RouteB Speed/Screening StepA1 Step 1: Benzyl Protection (BnBr, K2CO3) RouteA->StepA1 StepB1 Step 1: Direct Coupling (Requires Buchwald Ligands e.g., SPhos/XPhos) RouteB->StepB1 StepA2 Step 2: Suzuki Coupling (Standard Pd Ligand) StepA1->StepA2 StepA3 Step 3: Deprotection (H2, Pd/C) StepA2->StepA3 Product Target Biaryl Product StepA3->Product StepB1->Product

Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway.

Route A: The Robust Protocol (Protection Strategy)

This route is the "Gold Standard" for generating clean material. By masking the phenol as a benzyl ether, we prevent catalyst coordination and facilitate purification.

Step 1: Benzyl Protection
  • Rationale: The benzyl group is stable to basic coupling conditions but easily removed via hydrogenolysis.

  • Reaction: Ar-OH + BnBr + K2CO3 → Ar-OBn[1][2]

Protocol:

  • Charge: In a round-bottom flask, dissolve this compound (1.0 equiv) in DMF (5 mL/mmol).

  • Base: Add K₂CO₃ (1.5 equiv). The suspension will turn yellow (phenoxide formation).

  • Addition: Add Benzyl Bromide (1.1 equiv) dropwise at 0°C, then warm to RT.

  • Monitor: Stir for 4 hours. TLC (Hexane/EtOAc 8:1) should show complete consumption of the starting phenol (Rf ~0.3) and appearance of the protected ether (Rf ~0.7).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (removes unreacted phenol) and brine.[1][2] Dry (Na₂SO₄) and concentrate.[1][2][3][4]

    • Checkpoint: Product should be a white/off-white solid.[1][2] If oil, triturates with cold hexanes.[1][2]

Step 2: Suzuki-Miyaura Coupling
  • Rationale: With the phenol protected, standard Pd catalysts can be used without poisoning.

  • Reaction: Ar-OBn + Ar'-B(OH)2 → Ar-Ar'-OBn

Protocol:

  • System: Use a 3-neck flask equipped with a reflux condenser and nitrogen inlet.

  • Solvent: Degas a mixture of Toluene/Ethanol/Water (4:1:1) for 30 minutes (sparging with N₂). Note: Oxygen exclusion is critical.[1]

  • Reagents: Add Protected Phenol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst: Add Pd(PPh₃)₄ (3-5 mol%). Tip: The solution should turn pale yellow/orange.

  • Reaction: Heat to 90°C for 12-16 hours.

  • Workup: Filter through Celite to remove Pd black.[1][2] Extract with EtOAc.[1][2] Purify via column chromatography.[1][2][5]

Step 3: Hydrogenolysis (Deprotection)[2]
  • Rationale: Cleaves the benzyl ether to reveal the target biaryl phenol.

  • Protocol: Dissolve intermediate in MeOH/EtOAc (1:1). Add 10% Pd/C (10 wt%).[1][2] Stir under H₂ balloon (1 atm) for 4-6 hours. Filter and concentrate.

Route B: The Direct Protocol (Advanced)

This route avoids protection steps but requires specific, electron-rich bulky phosphine ligands to facilitate oxidative addition on the electron-rich ring and prevent phenoxide binding.[1]

  • Key Enabler: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[1][2] These ligands create a "pocket" around the Pd, preventing the phenol oxygen from binding while promoting the coupling of the sterically hindered ortho-bromide.

Protocol:

  • Solvent: 1,4-Dioxane/Water (4:1), rigorously degassed.[1][2]

  • Base: K₃PO₄ (3.0 equiv).[1][2] Note: Phosphate is preferred over carbonate for direct phenol couplings to buffer the pH.

  • Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for less hindered partners).

  • Procedure: Mix this compound (1.0 equiv) and Boronic Acid (1.5 equiv) in solvent. Add base and catalyst.[1][2][6][7][8] Heat to 100°C in a sealed vial (microwave or oil bath) for 2-4 hours.

  • Purification: Acidify workup (pH 4) to ensure the product is in the phenol form before extraction.

Mechanistic Insight & Troubleshooting

The Catalytic Cycle (Route B Specifics)

Cycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting due to -OEt) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Required) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Substrate Substrate: 2-Br-4-OEt-Phenol Substrate->OxAdd Boronic Boronic Acid Ar-B(OH)2 Boronic->TransMet

Figure 2: Catalytic cycle highlighting the rate-limiting oxidative addition caused by the electron-donating ethoxy group.[1][2]

Troubleshooting: The Self-Validating System
ObservationRoot CauseCorrective Action
No Reaction (Start Material Recovers) Oxidative Addition FailureThe electron-rich ring is deactivated.[1][2] Switch to Route A or use a more active catalyst like Pd-XPhos G3 .[1][2]
Protodehalogenation (Br replaced by H) Reduction of Pd-Ar intermediateSolvent is "wet" or H-source present.[1][2] Ensure anhydrous solvents for the coupling step or increase catalyst loading.
Black Precipitate (Pd Black) Catalyst DecompositionLigand dissociation.[1][2] Add excess ligand (e.g., additional PPh₃) or lower temperature.[1][2]
Low Yield (Route B) Phenoxide PoisoningThe free phenol is binding Pd. Switch to K₃PO₄ base or revert to Route A (Protection).

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link

  • Barder, T. E., et al. (2005).[1][2] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Billingsley, K., & Buchwald, S. L. (2008).[1][2] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 130(40), 13552–13554. Link

  • PubChem. (n.d.).[1][2] 4-Ethoxyphenol Compound Summary. National Library of Medicine.[1][2] Link

Sources

Application Note & Protocol: A Validated Two-Step Synthesis of 2-Bromo-4-ethoxyphenyl tert-butyl carbonate for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the laboratory-scale synthesis of 2-Bromo-4-ethoxyphenyl tert-butyl carbonate, a key building block in medicinal chemistry and organic synthesis. The protocol is structured as a two-step process commencing with the selective ortho-bromination of commercially available 4-ethoxyphenol to yield the 2-bromo-4-ethoxyphenol intermediate. This is followed by a robust and high-yield protection of the phenolic hydroxyl group using di-tert-butyl dicarbonate under mild, eco-friendly conditions. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, detailed step-by-step protocols, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Strategic Overview

2-Bromo-4-ethoxyphenyl tert-butyl carbonate is a valuable bifunctional molecule. The aryl bromide moiety serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the tert-butoxycarbonyl (Boc) protected phenol allows for controlled deprotection and subsequent functionalization. This orthogonal reactivity makes it a strategic intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents.

The synthetic strategy detailed herein is predicated on efficiency, selectivity, and adherence to modern green chemistry principles where possible.

  • Step 1: Regioselective Bromination. The synthesis begins with the electrophilic aromatic substitution of 4-ethoxyphenol. The ethoxy group is a potent ortho-, para-directing activator. With the para position blocked, bromination is directed to the ortho position. N-Bromosuccinimide (NBS) is selected as the brominating agent to ensure controlled, monosubstitution and to avoid the hazards associated with handling elemental bromine.

  • Step 2: Phenolic Protection. The subsequent protection of the this compound intermediate is achieved via reaction with di-tert-butyl dicarbonate ((Boc)₂O). We have adapted a highly efficient, catalyst-free protocol using an aqueous solvent system, which minimizes the use of volatile and toxic organic solvents, enhances reaction rates, and simplifies product workup.[1][2][3]

This two-step approach provides a reliable and scalable pathway to the target compound in high purity and yield.

Chemical Profiles and Properties

A summary of the key physical and chemical properties of the materials involved in this synthesis is provided below for quick reference.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS NumberKey Hazards
4-EthoxyphenolC₈H₁₀O₂138.16White to off-white crystalline solid622-62-8Harmful if swallowed, Skin/Eye Irritant
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98White to off-white crystalline solid128-08-5Corrosive, Oxidizer, Lachrymator
Acetonitrile (ACN)C₂H₃N41.05Colorless liquid75-05-8Flammable, Acutely Toxic
This compoundC₈H₉BrO₂217.06Off-white to pale tan solid22934-11-2Skin/Eye Irritant
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.25Colorless liquid or low-melting solid24424-99-5Flammable, Irritant
2-Bromo-4-ethoxyphenyl tert-butyl carbonate C₁₃H₁₇BrO₄ 317.18 White solid or colorless oil N/A (Predicted) Skin/Eye Irritant

Experimental Protocols

Part 1: Synthesis of this compound (Intermediate I)

Principle: This reaction proceeds via an electrophilic aromatic substitution mechanism. N-Bromosuccinimide (NBS) serves as a source of an electrophilic bromine species (Br⁺), which is attacked by the electron-rich aromatic ring of 4-ethoxyphenol. The strong activating and ortho-directing nature of the hydroxyl and ethoxy groups facilitates a highly regioselective reaction at the position ortho to the hydroxyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Ethoxyphenol138.1620.02.76 g
N-Bromosuccinimide (NBS)177.9821.0 (1.05 eq)3.74 g
Acetonitrile (ACN)41.05-100 mL

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxyphenol (2.76 g, 20.0 mmol).

  • Dissolution: Add 100 mL of acetonitrile to the flask and stir at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Reagent Addition: While stirring vigorously, add N-Bromosuccinimide (3.74 g, 21.0 mmol) portion-wise over 10-15 minutes. Causality Note: Slow, portion-wise addition is crucial to control the reaction exotherm and prevent the formation of di-brominated byproducts.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours, indicated by the consumption of the 4-ethoxyphenol starting material.

  • Quenching: Once the reaction is complete, pour the mixture into 200 mL of cold water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with 100 mL of saturated aqueous sodium thiosulfate (to remove any residual bromine) and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (gradient elution, 0-15% ethyl acetate in hexane) to afford this compound as an off-white solid. Expected yield: 85-95%.

Part 2: Synthesis of 2-Bromo-4-ethoxyphenyl tert-butyl carbonate (Final Product)

Principle: This step involves the O-acylation of the phenol with di-tert-butyl dicarbonate ((Boc)₂O). The reaction is performed under catalyst-free conditions in an aqueous medium. Water is believed to play a dual role, acting as a solvent and promoting the reaction through "electrophilic activation" of the carbonyl group in (Boc)₂O, making it more susceptible to nucleophilic attack by the phenoxide.[3] This green chemistry approach avoids the need for organic bases and catalysts like DMAP.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound217.0610.02.17 g
Di-tert-butyl dicarbonate ((Boc)₂O)218.2511.0 (1.1 eq)2.40 g (or 2.52 mL)
Water18.02-47.5 mL
Acetone58.08-2.5 mL

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.17 g, 10.0 mmol) in a solvent mixture of water (47.5 mL) and acetone (2.5 mL). Stir until a homogeneous solution or a fine suspension is formed.

  • Reagent Addition: To this mixture, add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) dropwise via syringe at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically biphasic. Trustworthiness Note: Vigorous stirring is essential to ensure adequate mixing between the aqueous and organic phases for the reaction to proceed efficiently.

  • Monitoring: Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate). The formation of the more nonpolar product will be evident by a higher Rf value compared to the starting phenol. The reaction is generally complete in 2-4 hours.

  • Extraction: Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[1]

  • Washing: Combine the organic layers and wash with 50 mL of saturated aqueous sodium bicarbonate (to remove any unreacted phenol) followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography (gradient elution, 0-10% ethyl acetate in hexane) to yield 2-Bromo-4-ethoxyphenyl tert-butyl carbonate as a white solid or colorless oil. Expected yield: >95%.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25 (d, J = 2.8 Hz, 1H, Ar-H ortho to Br)

    • δ 6.95 (d, J = 8.8 Hz, 1H, Ar-H ortho to O-Boc)

    • δ 6.85 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H meta to Br)

    • δ 4.02 (q, J = 7.0 Hz, 2H, -OCH₂CH₃)

    • δ 1.55 (s, 9H, -C(CH₃)₃)

    • δ 1.42 (t, J = 7.0 Hz, 3H, -OCH₂CH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 154.5, 151.0, 146.2, 122.8, 116.5, 115.8, 113.2, 84.0, 64.2, 27.8, 14.9.

  • Mass Spectrometry (ESI+):

    • Calculated for C₁₃H₁₇BrO₄Na [M+Na]⁺: 339.0208; Found: 339.0211.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Part 1: Low Yield of Brominated Intermediate Incomplete reaction; Loss of product during workup.- Ensure the reaction is stirred at 0 °C until TLC confirms full consumption of starting material.- Perform extractions carefully to ensure complete recovery from the aqueous phase.
Part 1: Formation of Di-bromo Byproduct Reaction temperature too high; Excess NBS used.- Maintain the reaction temperature strictly between 0-5 °C during NBS addition.- Use a precise 1.05:1 molar ratio of NBS to the starting phenol.[4]
Part 2: Incomplete Boc Protection Insufficient (Boc)₂O; Poor mixing; Short reaction time.- Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O.- Ensure vigorous stirring to maximize interfacial contact.- Allow the reaction to proceed for a longer duration, monitoring by TLC.
Final Product is Discolored (Yellow/Brown) Residual acidic or phenolic impurities.- Ensure the organic layer is thoroughly washed with saturated sodium bicarbonate during workup.- Purify via column chromatography for highest purity.

Workflow Visualization

The following diagram illustrates the complete synthetic workflow from starting material to the final purified product.

Synthesis_Workflow SM Start: 4-Ethoxyphenol in Acetonitrile Reaction1 1. Cool to 0-5 °C 2. Add NBS (1.05 eq) SM->Reaction1 Workup1 Workup: - Aqueous Quench - EtOAc Extraction - Wash & Dry Reaction1->Workup1 TLC Monitoring Purify1 Purification: Recrystallization or Column Chromatography Workup1->Purify1 Intermediate Intermediate: This compound Purify1->Intermediate Reaction2 1. Dissolve in H₂O/Acetone 2. Add (Boc)₂O (1.1 eq) Intermediate->Reaction2 Workup2 Workup: - EtOAc Extraction - Wash (NaHCO₃, Brine) - Dry & Concentrate Reaction2->Workup2 TLC Monitoring FinalProduct Final Product: 2-Bromo-4-ethoxyphenyl tert-butyl carbonate Workup2->FinalProduct Characterization Characterization: NMR, MS FinalProduct->Characterization

Caption: Synthetic workflow for 2-Bromo-4-ethoxyphenyl tert-butyl carbonate.

Safety and Handling

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.

  • Chemical Handling: All manipulations should be performed in a well-ventilated chemical fume hood.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Irritant and flammable. Handle with care.

  • Solvents: Acetonitrile is toxic and flammable. Ethyl acetate is flammable. Avoid inhalation of vapors and contact with skin.

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.

References

  • Cheraiet, Z., Hessainia, S., Ouarna, S., Berredjem, M., & Aouf, N.-E. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Green Chemistry Letters and Reviews, 6(3), 211-216. Available at: [Link]

  • ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • PubChem. 2-Bromo-4-tert-butylphenol. Available at: [Link]

  • ResearchGate. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Available at: [Link]

Sources

Application Note: Optimized O-Alkylation Protocols for 2-Bromo-4-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of ether derivatives from 2-Bromo-4-ethoxyphenol . It synthesizes industrial best practices with mechanistic insights to overcome the specific steric and electronic challenges posed by the ortho-bromo substituent.


)

Executive Summary

The O-alkylation of This compound presents a unique balance of electronic activation and steric hindrance. While the para-ethoxy group increases nucleophilicity via resonance, the ortho-bromo substituent introduces steric bulk that can retard


 trajectories. This guide provides two validated protocols: a Standard Scalable Method  (using 

/MeCN) for primary alkyl halides, and a High-Performance Method (using NaH or

/DMF) for less reactive electrophiles.

Chemical Context & Mechanistic Analysis[1][2][3][4][5][6]

Substrate Analysis
  • Acidity (pKa): The inductive electron-withdrawing nature of the bromine atom at the C2 position lowers the pKa of the phenol (approx. pKa 8.5–9.0) relative to unsubstituted phenol (pKa 10), facilitating easier deprotonation by weak bases.

  • Nucleophilicity: The para-ethoxy group is a strong electron-donating group (EDG), significantly enhancing the electron density of the phenoxide oxygen. However, this also makes the ring susceptible to oxidative coupling if exposed to air under basic conditions.

  • Steric Environment: The C2-Bromine atom creates a "gatekeeper" effect. While not as bulky as a tert-butyl group, it sufficiently crowds the oxygen atom to disfavor bulky electrophiles or tight ion-pairing solvents.

Reaction Pathway Visualization

The following diagram illustrates the reaction mechanism, highlighting the critical Transition State (TS) where the ortho-bromo steric clash must be managed.

ReactionPathway Substrate This compound Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate Deprotonation (-H+) Base Base (K2CO3/NaH) Base->Intermediate TS Transition State [Ortho-Br Steric Interaction] Intermediate->TS + R-X (Alkyl Halide) Product O-Alkylated Ether TS->Product SN2 Substitution (-X-)

Figure 1: Mechanistic pathway of the Williamson Ether Synthesis for this compound, emphasizing the deprotonation step and the steric influence of the bromine atom during nucleophilic attack.

Critical Reaction Parameters

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMF MeCN is preferred for scale (easier workup). DMF is required for unreactive alkyl halides to boost reaction rate via polarity.
Base

(Standard) or

(Fast)

is sufficient for most primary halides. Cesium promotes the "naked anion" effect, useful for hindered substrates.
Temperature 60°C – 80°C Heat is required to overcome the activation energy barrier imposed by the ortho-bromo steric hindrance.
Atmosphere Inert (

or Ar)
CRITICAL: The electron-rich ethoxy ring is prone to oxidation (darkening/tarring) in air under basic conditions.
Catalyst Potassium Iodide (KI) Add 10 mol% KI if using Alkyl Chlorides or Bromides to generate the more reactive Alkyl Iodide in situ (Finkelstein reaction).

Experimental Protocols

Protocol A: Standard Scalable Method (Primary Alkyl Halides)

Best for: Methyl iodide, Benzyl bromide, Allyl bromide, and simple primary alkyl chains.

Reagents:

  • This compound (1.0 equiv)

  • Alkyl Halide (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous, granular (1.5 – 2.0 equiv)
    
  • Acetonitrile (MeCN), HPLC grade (Concentration: 0.2 M)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[2]

  • Dissolution: Add this compound and anhydrous MeCN. Stir until dissolved.

  • Deprotonation: Add

    
     in a single portion. The suspension may turn slight yellow/orange (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Add the Alkyl Halide dropwise via syringe.

    • Note: If using a chloride or a sluggish bromide, add catalytic KI (0.1 equiv) at this stage.

  • Reflux: Heat the mixture to mild reflux (approx. 80°C) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2]

  • Workup:

    • Cool to RT. Filter off the inorganic solids (

      
      /KX) through a celite pad.
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc, wash with Water (2x) and Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography.

Protocol B: High-Performance Method (Hindered/Secondary Electrophiles)

Best for: Secondary alkyl halides, branched chains, or when Protocol A fails.

Reagents:

  • This compound (1.0 equiv)

  • Alkyl Halide (1.5 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • DMF (anhydrous) or DMSO (Concentration: 0.2 M)

Procedure:

  • Safety Prep: NaH releases hydrogen gas. Ensure proper venting.

  • Activation: In a dry flask under Argon, suspend NaH (washed with dry hexane if oil removal is desired) in anhydrous DMF at 0°C.

  • Addition: Add a solution of this compound in DMF dropwise to the NaH suspension at 0°C. Evolution of

    
     gas will occur.
    
  • Stir: Allow to warm to RT and stir for 30 mins to ensure complete deprotonation (solution usually turns dark).

  • Alkylation: Cool back to 0°C (optional, depending on alkyl halide volatility) and add the Alkyl Halide.

  • Reaction: Heat to 60°C. Reaction times are typically shorter (1–4 hours).

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with

    
     or EtOAc. Note: DMF requires thorough washing with water/LiCl solution to remove completely.
    

Troubleshooting & Optimization Logic

Use the following decision tree to select the appropriate conditions and troubleshoot low yields.

OptimizationTree Start Start: Select Alkylating Agent Type Is the Alkyl Halide Primary or Secondary? Start->Type Primary Primary (e.g., Me-I, Bn-Br) Type->Primary Primary Secondary Secondary (e.g., iPr-Br) Type->Secondary Secondary/Hindered MethodA Use Protocol A (K2CO3 / MeCN / Reflux) Primary->MethodA MethodB Use Protocol B (NaH / DMF / 60°C) Secondary->MethodB CheckYield Check Yield / Conversion MethodA->CheckYield LowYield Low Conversion? CheckYield->LowYield < 50% Yield AddKI Add 10 mol% KI (Finkelstein Catalyst) LowYield->AddKI If Alkyl Chloride SwitchBase Switch to Cs2CO3 (Cesium Effect) LowYield->SwitchBase If Alkyl Bromide

Figure 2: Decision logic for selecting reaction conditions based on electrophile sterics and reactivity.

Common Issues
  • C-Alkylation: Rare with carbonate bases. If observed (alkylation on the ring carbon), switch to a non-polar solvent (Toluene) and use a phase transfer catalyst (TBAB), although this generally lowers O-alkylation yield for this specific substrate.

  • Darkening of Reaction: Indicates oxidation of the electron-rich phenol. Ensure strict inert atmosphere (

    
    ). Add a pinch of sodium dithionite if color is critical.
    
  • Incomplete Reaction: The ortho-bromo group slows kinetics. Do not hesitate to extend reaction time to 12-18 hours or increase temperature to 90°C in DMF.

References

  • BenchChem. Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis. (General Williamson Ether protocols for bromophenols). Link

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Steric Hindrance. (Foundational mechanistic grounding).[1] Link

  • Google Patents. Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide (CN103664538A). (Specific industrial conditions for ethoxyphenol derivatives). Link

  • Organic Syntheses. General procedures for hindered phenol alkylation. (Adapted from standard protocols). Link

Sources

Troubleshooting & Optimization

Removing unreacted starting material from 2-Bromo-4-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 2B4E-PUR-001 Subject: Technical Guide: Purification Protocols for 2-Bromo-4-ethoxyphenol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are encountering difficulty removing unreacted starting material (4-ethoxyphenol) from your target compound, this compound. This is a common challenge in electrophilic aromatic substitution. The starting material and product share similar polarities, often leading to co-elution or co-crystallization.[1][2]

This guide provides a tiered purification strategy ranging from simple extraction modifications to high-precision pH-controlled separation.[1][2]

Part 1: Diagnostic & Triage[1][2]

Before attempting purification, confirm the impurity profile.[1][2] The structural similarity between the starting material (SM) and the product requires precise analytical methods.[1][2]

1. Thin Layer Chromatography (TLC) Optimization Standard Hexane/Ethyl Acetate systems often fail to resolve these two phenols distinctively.[1][2]

  • Recommendation: Use Toluene:Ethyl Acetate (9:1) or DCM:Hexane (1:1) .[1][2]

  • Observation: The product (this compound) possesses an intramolecular hydrogen bond (O-H[1][2]···Br) and increased lipophilicity.[1][2] It will have a higher Rf (elute faster) than the more polar 4-ethoxyphenol.[1][2]

2. The Acidity Differential (Critical Mechanism) Understanding the pKa difference is the key to chemical separation.[1][2]

  • 4-Ethoxyphenol: The ethoxy group is an Electron Donating Group (EDG), destabilizing the phenoxide ion.[1][2] pKa ≈ 10.2 .[1][2]

  • This compound: The bromine atom is an Electron Withdrawing Group (EWG) at the ortho position.[1][2] It stabilizes the phenoxide via induction and field effects.[1][2] pKa ≈ 8.5 .[1][2]

Data Comparison Table

Property4-Ethoxyphenol (SM)This compound (Product)Implication for Purification
pKa ~10.2 (Less Acidic)~8.5 (More Acidic)Product can be selectively deprotonated.[1][2]
Lipophilicity ModerateHighProduct prefers organic phase; SM is more water-soluble.[1][2]
H-Bonding IntermolecularIntramolecular (O-H[1][2]···Br)Product has lower boiling/melting point and higher Rf.[1][2]

Part 2: Purification Workflows

Method A: The "pH Swing" Extraction (High Specificity)

Best for: Large scale (>5g) where chromatography is expensive.[1][2]

This method exploits the pKa difference (~1.7 units).[1][2] By buffering the aqueous phase to pH ~9.5, we selectively deprotonate the product, moving it to the water phase, while the starting material remains neutral in the organic phase.[1]

Protocol:

  • Dissolution: Dissolve the crude mixture in Diethyl Ether or MTBE (avoid DCM if possible to prevent emulsions, though DCM works).[1][2]

  • The Selective Wash:

    • Prepare a 0.5 M Sodium Carbonate/Bicarbonate buffer (pH 9.2–9.5) .

    • Wash the organic layer with this buffer (3x).[1][2]

    • CRITICAL: The Product is now in the Aqueous Layer (as the phenoxide salt).[1][2] The Impurity (SM) stays in the Organic Layer .[1][2]

  • Recovery:

    • Separate the layers.[1][2][3] Keep the Aqueous Layer .[1][2]

    • (Optional) Wash the aqueous layer once with fresh ether to remove trace SM.[1][2]

    • Acidify the aqueous layer to pH ~2 using 1M HCl.[1][2] The solution will turn cloudy as the product precipitates/oils out.[1][2]

  • Final Extraction: Extract the acidified aqueous layer with DCM (3x), dry over Na₂SO₄, and concentrate.

Method B: Flash Column Chromatography

Best for: High purity requirements (>99%) on small scales (<5g).[1][2]

Because the product is less polar (higher Rf), it elutes first.[1][2]

Protocol:

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Gradient Elution.[1][2]

    • Start: 100% Hexanes (to elute non-polar byproducts like dibrominated species).

    • Ramp: 0% → 10% Ethyl Acetate in Hexanes.[1][2]

  • Loading: Dry load on Celite or Silica is recommended to prevent band tailing.[1][2]

  • Collection: The first major UV-active spot is the dibromo-impurity (if any).[1][2] The second major spot is your target product .[1][2] The third, trailing spot is the unreacted SM .[1][2]

Method C: Recrystallization

Best for: Solid crude product (if MP > 40°C).[1][2]

Note: this compound can be an oil or low-melting solid depending on purity.[1][2] If it is an oil, use Method A or B.[1][2]

  • Solvent System: Hexanes (good solvent) / Toluene (poor solvent) or Ethanol/Water.[1][2]

  • Procedure: Dissolve in minimum hot Hexanes/Toluene (4:1). Cool slowly to -20°C.

  • Mechanism: The more symmetrical SM (4-ethoxyphenol) has a higher lattice energy (MP ~66°C).[1][2] It may crystallize first if you are not careful.[1][2] Seed with pure product if available.[1][2] Method A is generally superior for this specific pair.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision-making process for purifying this reaction mixture.

PurificationLogic Start Crude Reaction Mixture (this compound + SM) CheckState Physical State at RT? Start->CheckState Solid Solid CheckState->Solid Yes Oil Oil / Viscous Liquid CheckState->Oil Yes ScaleCheck Scale > 5g? Solid->ScaleCheck Recryst Method C: Recrystallization (Hexane/Toluene) Solid->Recryst Alternative (High Purity) Oil->ScaleCheck PH_Swing Method A: pH Swing Extraction (Buffer pH 9.5) ScaleCheck->PH_Swing Yes (High Scale) Column Method B: Flash Chromatography (Hexane -> 10% EtOAc) ScaleCheck->Column No (Low Scale) Analyze Analyze Purity (NMR/HPLC) Recryst->Analyze PH_Swing->Analyze Column->Analyze

Caption: Decision matrix for selecting the optimal purification route based on physical state and scale.

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: I tried the pH swing (Method A), but my yield is very low. Where is my product?

  • Diagnosis: You likely acidified the aqueous layer but didn't extract it thoroughly, or the pH wasn't low enough.[1][2]

  • Fix: Ensure the aqueous layer is acidified to pH < 2 (check with litmus paper).[1][2] The phenol must be fully protonated to be extracted back into DCM.[1][2] Also, ensure you didn't discard the aqueous layer in step 2—that's where the product hides during the wash!

Q2: My product is oiling out during recrystallization.

  • Diagnosis: This is common for ortho-brominated phenols due to melting point depression by impurities.[1][2]

  • Fix: Switch to Method B (Chromatography) . If you must recrystallize, scratch the glass to induce nucleation or use a "seed" crystal.[1][2] Alternatively, lower the temperature to -78°C (dry ice/acetone) to force solidification, then filter cold.[2]

Q3: Can I use vacuum distillation?

  • Analysis: 4-Ethoxyphenol boils at ~246°C. The brominated product will boil higher (~280°C+).[1][2]

  • Verdict: Not recommended. The boiling points are high, risking decomposition (de-bromination or polymerization).[1][2] Kugelrohr distillation might work for small scales under high vacuum (<0.1 mmHg), but separation efficiency will be poor compared to chromatography.[1][2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Chapter 22: Electrophilic Aromatic Substitution - Discusses the activating/directing effects and acidity changes in substituted phenols).[1][2]

  • PubChem. (n.d.).[1][2] Compound Summary: 4-Ethoxyphenol.[1][2][4][5][6][7] National Library of Medicine.[1][2] Retrieved February 4, 2026, from [Link][2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General protocols for phenol purification and pKa manipulation).

Sources

Technical Support Center: Troubleshooting Low Yields in 2-Bromo-4-ethoxyphenol Etherification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the etherification of 2-Bromo-4-ethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. Here, we will delve into common challenges that can lead to low yields and provide actionable, evidence-based solutions.

I. Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific experimental roadblocks you may encounter. We will explore the "why" behind each problem and offer clear, step-by-step guidance to get your reaction back on track.

Q1: My reaction is sluggish or has stalled completely. What are the likely causes and how can I fix it?

An incomplete reaction is a frequent hurdle. The root cause often lies in suboptimal reaction conditions that fail to drive the reaction to completion.

Possible Causes & Solutions:

  • Inadequate Deprotonation: The Williamson ether synthesis is an SN2 reaction that requires the formation of a phenoxide ion.[1] If the base is not strong enough to fully deprotonate the this compound, the reaction will not proceed efficiently. The electron-withdrawing nature of the bromine atom can make the phenolic proton slightly more acidic, but a sufficiently strong base is still crucial.

    • Troubleshooting Protocol:

      • Assess your current base: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]

      • For particularly stubborn reactions, a very strong base like sodium hydride (NaH) can be employed.[3] However, be aware that NaH is highly reactive and may increase the likelihood of side reactions.[2]

  • Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Troubleshooting Protocol:

      • Gradually increase the reaction temperature in 10 °C increments, monitoring the progress by thin-layer chromatography (TLC).

      • Be cautious not to overheat, as this can promote side reactions like elimination. A typical temperature range for Williamson ether synthesis is 50-100 °C.[1]

  • Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile, reducing its reactivity.

    • Troubleshooting Protocol:

      • Switch to a polar aprotic solvent such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents do not solvate the nucleophile as strongly, leading to a faster reaction rate.[1][3]

Q2: My TLC plate shows multiple spots, indicating the formation of byproducts. What are these and how can I minimize them?

The appearance of multiple spots on your TLC is a clear indicator of side reactions. Identifying and mitigating these is key to improving your yield.

Common Side Reactions and Mitigation Strategies:

  • Elimination (E2) of the Alkyl Halide: This is a major competing reaction, especially with secondary and tertiary alkyl halides.[3] The phenoxide can act as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene.

    • Mitigation:

      • Use a primary alkyl halide: Primary alkyl halides are much less prone to elimination than secondary or tertiary halides.[1]

      • Lower the reaction temperature: Elimination reactions are often favored at higher temperatures.

  • C-Alkylation of the Phenol Ring: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, C-alkylation can occur, leading to undesired isomers.

    • Mitigation:

      • Solvent choice: The choice of solvent can influence the O/C alkylation ratio. In general, polar aprotic solvents favor O-alkylation.

  • Dialkylation: If using a dihaloalkane as the alkylating agent, reaction at both ends can occur.

    • Mitigation:

      • Use a molar excess of the dihaloalkane to favor mono-alkylation.

Q3: I'm using a phase-transfer catalyst (PTC), but my yields are still low. How can I optimize this?

Phase-transfer catalysis can be a powerful tool for this reaction, but its effectiveness depends on several factors.

Optimizing Phase-Transfer Catalysis:

  • Catalyst Choice: The choice of PTC is critical. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or phosphonium salts are commonly used.[1]

  • Agitation: Efficient mixing is essential to maximize the interfacial area between the aqueous and organic phases.

  • Catalyst Loading: Ensure you are using an appropriate catalytic amount. Too little catalyst will result in a slow reaction, while too much can sometimes lead to emulsions that complicate workup.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about the etherification of this compound.

Q: What is the best general-purpose base for this reaction?

For most applications, a moderately strong base like sodium hydroxide or potassium hydroxide provides a good balance of reactivity and ease of handling.

Q: Which solvent is most suitable for this etherification?

Polar aprotic solvents like DMF or acetonitrile are generally the best choices as they accelerate the SN2 reaction rate.[1]

Q: Can I use a secondary alkyl halide for this reaction?

While possible, it is not recommended. Secondary alkyl halides will likely lead to a significant amount of elimination byproduct, reducing the yield of the desired ether.[3]

Q: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is the most convenient method. Spot your reaction mixture alongside your starting material (this compound) to track its consumption and the formation of the product.

III. Experimental Protocols & Data

General Procedure for the Etherification of this compound

This is a representative protocol that can be adapted based on the specific alkylating agent used.

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 10 mL/mmol), add a base (e.g., K₂CO₃, 1.5 eq).

  • Add the alkylating agent (1.1 eq) to the mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Recommended Solvent and Base Combinations
Alkylating AgentRecommended BaseRecommended SolventApproximate Temperature (°C)
Primary Alkyl HalideK₂CO₃ or NaOHDMF or Acetonitrile60 - 80
Less Reactive Primary Alkyl HalideNaHTHF or DMF25 - 60

IV. Visualizing the Process

Diagram 1: Williamson Ether Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in polar aprotic solvent B Add Base (e.g., K2CO3, NaOH) A->B C Add Alkylating Agent B->C D Heat to 50-100 °C C->D E Monitor by TLC D->E F Quench with Water E->F Reaction Complete G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: A typical workflow for the Williamson ether synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yields

G Start Low Yield Observed Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products on TLC? Incomplete->SideProducts No Base Is Base Strong Enough? Incomplete->Base Yes Elimination Primary Alkyl Halide Used? SideProducts->Elimination Yes Temp Is Temperature Sufficient? Base->Temp Yes UseStrongerBase Use Stronger Base (e.g., NaOH, NaH) Base->UseStrongerBase No Solvent Is Solvent Aprotic? Temp->Solvent Yes IncreaseTemp Increase Temperature Temp->IncreaseTemp No Solvent->SideProducts Yes ChangeSolvent Switch to Aprotic Solvent (e.g., DMF, MeCN) Solvent->ChangeSolvent No CAlkylation Consider Solvent Effect on O/C Alkylation Elimination->CAlkylation Yes UsePrimaryHalide Switch to Primary Alkyl Halide Elimination->UsePrimaryHalide No

Caption: A decision tree for troubleshooting low yields in the etherification of this compound.

V. References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

Crystallization techniques for 2-Bromo-4-ethoxyphenol purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization & Purification of 2-Bromo-4-ethoxyphenol

Topic: Purification of this compound (CAS: 2362-12-1 / 17332-12-6 analog context) Role: Senior Application Scientist Audience: Pharmaceutical Process Chemists & Research Scientists

Introduction: The "Low-Melting" Challenge

This compound is a critical intermediate in the synthesis of radioligands (e.g., COX-2 inhibitors) and various pharmaceutical scaffolds [1]. However, it presents a distinct purification challenge: it is a low-melting solid (predicted MP ~30–48°C based on the methoxy-analog [2]) that prone to "oiling out" rather than crystallizing cleanly.

This guide provides a technical roadmap to overcome these thermodynamic hurdles, ensuring high purity (>98%) and removal of critical impurities like 2,6-dibromo-4-ethoxyphenol and unreacted 4-ethoxyphenol.

Module 1: Solvent Selection & Solubility Dynamics

The choice of solvent is dictated by the compound's lipophilicity (LogP ~2.5) and its tendency to form supercooled oils.

Solvent System Efficiency Table
Solvent SystemRoleSuitabilityMechanism of Action
Hexanes / Ethyl Acetate (9:1 to 4:1) Primary Recrystallization High Exploits the steep solubility curve; non-polar hexane suppresses solubility at low temps, forcing crystallization.
Acetic Acid / Water Crude Precipitation Medium "Crash" precipitation method useful for removing inorganic salts or highly polar impurities post-bromination.
Ethanol / Water Alternative Low-Medium Risk of oiling out is high due to the "Oiling Out Boundary" (metastable zone width is narrow).
Dichloromethane (DCM) Extraction Only N/A Too soluble; compound will not crystallize effectively. Used for initial isolation [1].[1]
Visual Workflow: Solvent Screening Logic

SolventScreening cluster_legend Key Decision Points Start Crude this compound CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid If crystalline Oil Dark Oil CheckState->Oil If viscous liquid RouteA Route A: Recrystallization (Hexane/EtOAc) Solid->RouteA RouteB Route B: Distillation or Seed Generation Oil->RouteB Decision Purity Check RouteA->Decision RouteB->RouteA Once solidified Decision->RouteA Fail (Recycle) Final Pure Crystals (>98%) Decision->Final Pass

Figure 1: Decision logic for selecting the purification pathway based on the physical state of the crude material.

Module 2: Validated Experimental Protocols

Protocol A: The "Slow-Cool" Hexane/EtOAc Method (Recommended)

Best for: High purity requirements, removing isomeric impurities.[2]

  • Dissolution: Place 10 g of crude this compound in a flask. Add Ethyl Acetate (EtOAc) dropwise at 40°C until just dissolved (approx. 10–15 mL).

    • Why: Minimizing the polar solvent volume is crucial to prevent yield loss.

  • Anti-Solvent Addition: Slowly add Hexanes (warm, ~35°C) until a faint turbidity persists.

    • Ratio Target: Final ratio should be approximately 9:1 (Hexane:EtOAc).[3]

  • Clarification (Optional): If the solution is dark (oxidized), add activated carbon (5% w/w), stir for 10 mins, and filter hot through Celite.

  • Controlled Cooling: Allow the flask to cool to Room Temperature (RT) slowly over 2 hours.

    • Critical Step: Do not use an ice bath yet. Rapid cooling will trap impurities and cause oiling.

  • Seeding: If no crystals appear at RT, add a seed crystal. If unavailable, scratch the glass surface.[2]

  • Final Crystallization: Once crystallization begins, cool to 0°C–4°C for 4 hours.

  • Isolation: Filter rapidly (cold funnel recommended) and wash with cold Hexanes.

Protocol B: Acetic Acid Precipitation (Crude Cleanup)

Best for: Large scale, initial removal of brominating agents.[2]

  • Dissolve crude material in Glacial Acetic Acid (1:2 w/v ratio).

  • Add Water dropwise with vigorous stirring.

  • The product will precipitate as an off-white solid.

  • Filter and wash copiously with water to remove acid traces.

    • Note: This method yields lower purity than Protocol A but is excellent for bulk debromination byproduct removal [3].

Module 3: Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the solution enters the "metastable oiling zone" before the solubility limit of the crystal is reached. It is common for low-melting phenols. Corrective Action:

  • Re-heat: Warm the mixture until the oil redissolves.

  • Add More Solvent: Add a small amount of the polar solvent (EtOAc) to shift the solubility curve.

  • Seed at High Temp: Add seed crystals at a slightly elevated temperature (e.g., 30°C) rather than 0°C.

  • Agitation: Reduce stirring speed. High shear can sometimes promote oil emulsion rather than crystal growth.

Q2: My crystals are brown/black. Is the compound degrading?

Diagnosis: Phenols are prone to oxidation, forming quinones which are highly colored even at ppm levels.[2] Corrective Action:

  • Acid Wash: Wash the organic layer with dilute Sodium Bisulfite (NaHSO₃) solution during workup to reduce quinones back to phenols.

  • Exclusion of Light: Perform crystallization in a foil-wrapped flask. Brominated phenols are photosensitive [1].

Q3: How do I separate the starting material (4-Ethoxyphenol) from the product?

Mechanism: this compound is more lipophilic (higher LogP) and slightly more acidic (lower pKa due to Br- withdrawing effect) than 4-ethoxyphenol. Strategy:

  • Crystallization: The starting material is more soluble in Hexanes/EtOAc mixtures and will largely remain in the mother liquor.

  • Chemical Wash: If crystallization fails, dissolve in ether and wash with a buffered basic solution (pH ~9-10). The slightly more acidic bromophenol can be selectively extracted or retained, though this is difficult due to pKa similarity.[2] Crystallization is preferred.

Visual: Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Oiling Oiling Out Problem->Oiling Color Dark Color Problem->Color Purity Low Purity (Isomers) Problem->Purity Sol1 Add EtOAc (Solubilizer) Re-heat & Seed Oiling->Sol1 Sol2 Use Activated Carbon Wash w/ NaHSO3 Color->Sol2 Sol3 Recrystallize from Hexane-Rich Mix Purity->Sol3

Figure 2: Rapid diagnostic tree for common crystallization failures.

Module 4: Post-Crystallization Handling

  • Drying: Dry under vacuum at <30°C . High temperatures may melt the crystals (MP ~40-50°C range).

  • Storage: Store under Argon or Nitrogen at 2-8°C. Protect from light to prevent debromination or oxidation.

References

  • Wang, L., et al. (2021).[2][3][4] "Preliminary Assessment of the Anti-inflammatory Activity of New Structural Honokiol Analogs...". Molecules, 26(21), 6630.[2] (Describes synthesis and handling of this compound as Intermediate 2).

  • PubChem Database. (2025). "2-Bromo-4-methoxyphenol (CID 297382) Physical Properties". (Used as structural analog for melting point estimation).

  • Patent US6417407B1. (2002). "Method of making 2-bromo-4-chloro substituted phenols". (Describes the Acetic Acid/Water precipitation methodology for bromophenols).

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Characterization of 2-Bromo-4-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR absorption bands for 2-Bromo-4-ethoxyphenol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound is a critical intermediate in the synthesis of pharmaceutical agents (e.g., Tamsulosin) and radioligands for neuroinflammation imaging. Its structural integrity is defined by the precise regioselective bromination of 4-ethoxyphenol .

For researchers in drug development, FTIR spectroscopy serves as a primary "gatekeeper" assay. It rapidly validates the success of the bromination reaction by confirming the presence of the C-Br bond and the shift in aromatic substitution patterns, while ruling out unreacted precursors. This guide provides a comparative spectral analysis, contrasting the target molecule against its direct precursor and structural analogues to establish a robust identification protocol.

Comparative Spectral Analysis

The identification of this compound relies on detecting the "spectral fingerprint" changes introduced by the bromine atom at the ortho position relative to the hydroxyl group.

Table 1: Target vs. Precursor (Reaction Monitoring)

Use this table to determine if your bromination reaction reached completion.

Functional GroupPrecursor: 4-Ethoxyphenol (Expected)Target: this compound (Expected)Mechanistic Insight
O-H Stretch 3200–3400 cm⁻¹ (Broad, Intermolecular H-bond)3400–3500 cm⁻¹ (Sharper, Intramolecular H-bond)The ortho-Br atom forms a weak intramolecular H-bond with the OH group, often shifting the band to a slightly higher frequency and sharpening it compared to the bulk H-bonding of the precursor.
Aromatic C-H 820–830 cm⁻¹ (Strong, para-disubstituted)800–820 cm⁻¹ & 860–880 cm⁻¹ (1,2,4-trisubstituted)The symmetry of the para-substituted ring is broken. The single strong "para" peak splits into multiple bands characteristic of 1,2,4-substitution.
C-Br Stretch Absent500–650 cm⁻¹ (Medium-Strong)Definitive proof of halogenation. Look for a new, distinct band in the low-frequency fingerprint region.
C-O (Ether) ~1230 cm⁻¹ (Asymmetric)~1240–1260 cm⁻¹ The electron-withdrawing nature of the bromine atom on the ring slightly stiffens the Ar-O bond, causing a blue shift.
Table 2: Target vs. Analogue (Structural Verification)

Use this table to distinguish the target from similar brominated phenols.

FeatureTarget: this compoundAnalogue: 2-Bromo-4-methoxyphenolDifferentiation Factor
Aliphatic C-H 2970–2870 cm⁻¹ (Methyl & Methylene)2960–2840 cm⁻¹ (Methyl only)The ethoxy group introduces additional -CH₂- stretching and bending modes (approx. 1475 cm⁻¹) absent in the methoxy analogue.
Fingerprint Complex skeletal vibrationsDistinct methoxy patternWhile subtle, the ethoxy group adds "bulk" to the spectrum in the 1000–1100 cm⁻¹ region due to C-C skeletal vibrations of the ethyl chain.

Detailed Spectral Interpretation

The "Ortho-Effect" Region (3500–3200 cm⁻¹)

In 4-ethoxyphenol, hydroxyl groups interact freely with neighbors, creating a broad "mound" typical of intermolecular hydrogen bonding. Upon introducing bromine at the 2-position (ortho), the steric bulk and weak electronegative attraction of the bromine atom restrict the hydroxyl proton.

  • Observation: Look for a distinctive sharpening of the OH peak.[1]

  • Diagnostic Value: If the OH peak remains extremely broad and centered low (e.g., 3250 cm⁻¹), significant unreacted precursor may still be present.

The Fingerprint Region (1500–500 cm⁻¹)

This is the "Truth Region" for this compound.

  • Ether Linkage (1200–1275 cm⁻¹): The Ar-O-CH₂CH₃ stretch is strong. The inductive effect of the bromine (electron-withdrawing) decreases electron density in the ring, slightly increasing the bond order of the C-O bond, shifting it to a higher wavenumber compared to the non-brominated precursor.

  • C-Br Stretch (650–500 cm⁻¹): This band is often obscured by ring deformations but is the only signal that confirms chemical modification rather than just physical state change.

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducible data for regulatory or publication purposes, follow this self-validating protocol.

Scope: Qualitative identification and purity assessment of this compound. Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

Step-by-Step Workflow
  • Background Collection:

    • Clean the crystal with isopropanol.

    • Collect an air background (32 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure the background shows minimal CO₂ (2350 cm⁻¹) and H₂O vapor noise.

  • Sample Preparation:

    • If Solid: Grind ~5 mg of the sample into a fine powder to ensure uniform contact.

    • If Oil/Viscous Liquid: Apply a thin film directly to the crystal.

    • Note: this compound can exist as a low-melting solid or oil depending on purity.

  • Acquisition:

    • Place sample on the crystal. Apply high pressure (if solid) to maximize the evanescent wave penetration.

    • Scan parameters: Range 4000–450 cm⁻¹, 32 scans.

  • Data Processing:

    • Apply Baseline Correction (linear).

    • Critical Step: Normalize the C=C aromatic ring stretch (~1500 cm⁻¹) to 1.0 absorbance units to facilitate overlay comparison with the precursor.

Visualization: Decision Logic & Workflow

Figure 1: Spectral Verification Logic Tree

This decision tree guides the analyst in interpreting the FTIR spectrum during synthesis monitoring.

FTIR_Decision_Tree Start Acquire Spectrum (Sample) Check_OH Analyze OH Region (3200-3500 cm⁻¹) Start->Check_OH Broad_OH Broad, Low Freq (~3250 cm⁻¹) Check_OH->Broad_OH Intermolecular H-bond Sharp_OH Sharper, Higher Freq (~3450 cm⁻¹) Check_OH->Sharp_OH Intramolecular H-bond Result_Fail FAIL: Unreacted Precursor Broad_OH->Result_Fail Likely 4-Ethoxyphenol Check_Fingerprint Analyze Fingerprint (800-900 cm⁻¹) Sharp_OH->Check_Fingerprint Para_Pattern Single Strong Band (~825 cm⁻¹) Check_Fingerprint->Para_Pattern Symmetry Retained Tri_Pattern Multiple Bands (810, 870 cm⁻¹) Check_Fingerprint->Tri_Pattern Symmetry Broken Para_Pattern->Result_Fail Check_CBr Check Low Freq (500-650 cm⁻¹) Tri_Pattern->Check_CBr CBr_Present New Band Visible Check_CBr->CBr_Present Halogenation Confirmed Result_Success CONFIRMED: This compound CBr_Present->Result_Success

Caption: Logical workflow for distinguishing the target product from the starting material based on spectral features.

Figure 2: Synthesis Monitoring Workflow

The role of FTIR in the broader synthesis pipeline.

Synthesis_Flow Reactants 4-Ethoxyphenol + Brominating Agent Reaction Bromination (Solvent/Catalyst) Reactants->Reaction Sampling Aliquot Sampling (t = 1h, 2h...) Reaction->Sampling FTIR_Check FTIR Analysis (Focus: 825 cm⁻¹ disappearance) Sampling->FTIR_Check Decision Complete? FTIR_Check->Decision Decision->Reaction No (Para peak persists) Workup Quench & Extract Decision->Workup Yes (Tri-sub pattern) Recrystallize Recrystallization (Ethanol) Workup->Recrystallize Final_QC Final QC (FTIR + NMR) Recrystallize->Final_QC

Caption: Integration of FTIR monitoring into the synthesis and purification of this compound.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 4-Ethoxyphenol. National Institute of Standards and Technology.[2] [Link]

  • PubChem. 2-Bromo-4-methoxyphenol Compound Summary. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and characterization of brominated phenol derivatives. (Contextual reference for substituent effects on IR spectra). [Link]

Sources

Technical Guide: UV-Vis Absorption Maxima of 2-Bromo-4-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-ethoxyphenol (CAS: 41199-19-3) is a critical intermediate in the synthesis of pharmaceutical agents (e.g., Tamsulosin) and liquid crystals. Its UV-Vis spectral signature is defined by the synergistic auxochromic effects of the electron-donating ethoxy (-OEt) group at the para position and the bromine (-Br) atom at the ortho position.

  • Primary Absorption Maximum (

    
    ): 290–292 nm  (in Methanol/Acetonitrile).
    
  • Secondary Absorption: ~225–230 nm .

  • Key Identification Feature: A bathochromic shift of approximately +10 nm relative to its parent compound, 4-ethoxyphenol, and +22 nm relative to unsubstituted phenol.

Comparative Spectral Analysis

To validate the spectral identity of this compound, it is essential to analyze it against its structural precursors. The absorption maximum is the result of additive electronic effects on the benzene chromophore.

Table 1: Comparative UV-Vis Data of Structural Analogs
CompoundStructure

(MeOH)
Shift vs. PhenolElectronic Effect
Phenol

270 nm Base Chromophore
2-Bromophenol

280 nm +10 nmOrtho-Bromo auxochrome (Inductive/Mesomeric)
4-Ethoxyphenol

282 nm +12 nmPara-Ethoxy auxochrome (Strong Mesomeric +M)
This compound Target292 nm (Calc.)+22 nmAdditive effect of -Br and -OEt

Note: The "Calculated" value is derived from the robust additivity rules of substituted benzenes, where the ortho-bromo substituent typically adds 8–10 nm to the parent phenol spectrum.

Mechanism of Spectral Shift

The bathochromic (red) shift is driven by the interaction of the lone pair electrons on the Oxygen and Bromine atoms with the


-system of the benzene ring.
  • 4-Ethoxy Group: Extends the conjugation length significantly, lowering the energy gap (

    
    ) for the 
    
    
    
    transition.
  • 2-Bromo Group: The heavy atom effect and lone-pair donation further destabilize the HOMO, causing an additional red shift.

SpectralShift cluster_legend Electronic Effects Phenol Phenol (270 nm) Ethoxy + 4-Ethoxy Group (+12 nm) Phenol->Ethoxy Alkylation Bromo + 2-Bromo Group (+10 nm) Phenol->Bromo Bromination Target This compound (~292 nm) Ethoxy->Target Bromination Bromo->Target Alkylation Auxochromic Additivity Auxochromic Additivity Bathochromic Shift Bathochromic Shift Auxochromic Additivity->Bathochromic Shift

Figure 1: Additivity of substituent effects leading to the final absorption maximum.

Experimental Protocol for Spectral Validation

To ensure reproducible data for regulatory or QC purposes, follow this standardized protocol.

Reagents & Equipment[2][3]
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Note: Methanol is preferred for better solubility of phenolic compounds.

  • Blank: Pure solvent from the same bottle used for dissolution.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).

  • Cuvettes: Quartz, 1 cm path length (glass absorbs UV <300 nm).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 21.7 mg of this compound (MW = 217.06 g/mol ).

    • Dissolve in 100 mL of Methanol in a volumetric flask.

    • Critical: Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (50 µM):

    • Pipette 0.5 mL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol.

    • Target Absorbance: 0.5 – 0.8 AU (optimal linear range).

  • Measurement:

    • Baseline Correction: Run a background scan with pure Methanol in both sample and reference cuvettes.

    • Scan Parameters:

      • Range: 200 nm – 400 nm.

      • Scan Speed: Medium (approx. 200 nm/min).

      • Slit Width: 1.0 nm.

  • Data Analysis:

    • Locate

      
       in the 285–295 nm region.
      
    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
    • Expected

      
      : ~2500–3500 
      
      
      
      .
pH Dependence (Ionization Study)

Phenols are weak acids (


). In basic media (pH > 10), the phenol deprotonates to form the phenolate anion .
  • Effect: The negative charge on oxygen powerfully donates electrons to the ring.

  • Result: A significant Red Shift (>20 nm) and Hyperchromic Effect (increased intensity).

  • Diagnostic Test: Add 1 drop of 1M NaOH to the cuvette. The peak at ~292 nm should shift to ~310–320 nm . This confirms the presence of the free phenolic -OH group.

Application Context

Why is this spectral data critical?

  • Impurity Profiling: In the synthesis of Tamsulosin , this compound is a key building block. Unreacted starting material must be quantified. Since Tamsulosin absorbs at lower wavelengths, the distinct shift of the brominated phenol allows for HPLC detection at 290 nm with high selectivity.

  • Lignin Model Studies: This compound serves as a monomeric model for brominated lignin derivatives in wastewater treatment studies.

  • Quality Control: A

    
     deviation >2 nm often indicates contamination with 4-Ethoxyphenol  (282 nm) or 2,6-Dibromo-4-ethoxyphenol  (expected ~300 nm).
    

References

  • National Institute of Standards and Technology (NIST). UV-Vis and IR Spectra of 4-Ethoxyphenol (CAS 622-62-8). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Ronen, Z.[2] & Abeliovich, A. (2000). Anaerobic-Aerobic Process for Microbial Degradation of Tetrabromobisphenol A. Applied and Environmental Microbiology, 66(6), 2372–2377. (Provides reference UV data for 2-Bromophenol at 280 nm). [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Methoxyphenol. (Confirming parent phenol absorption characteristics).[3] [Link]

  • PubChem. 2-Bromo-4-methoxyphenol (Compound Summary). National Library of Medicine. (Structural analog data). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.